Product packaging for Diacetone acrylamide(Cat. No.:CAS No. 2873-97-4)

Diacetone acrylamide

Cat. No.: B1201945
CAS No.: 2873-97-4
M. Wt: 169.22 g/mol
InChI Key: OMNKZBIFPJNNIO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Diacetone Acrylamide (B121943) (DAAM) in Polymer Chemistry

Diacetone acrylamide's journey in polymer chemistry is marked by its utility in creating functional polymers. The synthesis of DAAM is commonly achieved through the Ritter reaction, involving acrylonitrile (B1666552) and acetone (B3395972) in the presence of a strong acid like sulfuric acid. guidechem.comsid.ir While the raw materials are readily available, this process can produce various by-products, presenting challenges in purification. guidechem.com

The significance of DAAM lies in its dual-functionality. It contains a reactive vinyl group, characteristic of acrylamide derivatives, which is highly susceptible to polymerization, and a ketone carbonyl group. kimachemical.comguidechem.com This structure allows DAAM to act as a "functional monomer," a building block that imparts specific chemical reactivity to the polymer backbone. The introduction of these ketone groups provides sites for post-polymerization modification, most notably cross-linking.

A key advancement in the application of DAAM was the development of ambient temperature cross-linking systems. mcpolymers.com The reaction between the ketone group of a DAAM-containing polymer and the hydrazide group of a cross-linking agent, such as adipic acid dihydrazide (ADH), forms a durable hydrazone linkage. ihpmc.comresearchgate.net This keto-hydrazide cross-linking chemistry is particularly advantageous for waterborne polymer emulsions, as the reaction proceeds efficiently at room temperature as water evaporates, eliminating the need for high-temperature curing and reducing energy consumption. mcpolymers.comresearchgate.net This technology has been instrumental in the shift from solvent-based to more environmentally friendly water-based systems due to regulations limiting volatile organic compounds (VOCs). mcpolymers.com

Role of DAAM as a Versatile Monomer for Tailored Polymer Structures

This compound is a highly versatile monomer used to create polymers with customized properties for advanced applications. kimachemical.comihpmc.com Its ability to readily copolymerize with a wide range of other vinyl monomers—including vinyl acetate (B1210297), acrylates, methacrylates, styrene (B11656), and other acrylamides—allows for the precise tailoring of polymer structures. mcpolymers.comhpmcmanufacturer.comgantrade.com This copolymerization can be carried out in various systems, such as emulsion, solution, or bulk polymerization. atamanchemicals.comatamanchemicals.com

The primary role of DAAM in these copolymers is to introduce pendant ketone groups along the polymer chain. mcpolymers.com These groups serve as reactive sites for subsequent cross-linking. The most prominent cross-linking chemistry involves the reaction with adipic acid dihydrazide (ADH). mcpolymers.comresearchgate.net This reaction is efficient at ambient temperatures and is triggered by the evaporation of water and a corresponding decrease in pH during the film-forming process. researchgate.net The resulting three-dimensional polymer network enhances numerous physical and chemical properties of the material, including mechanical strength, water and chemical resistance, durability, and adhesion. mcpolymers.comhpmcmanufacturer.com

The unique structure of DAAM, which includes a bulky diacetone group, provides steric hindrance that can control the reactivity of the acrylamide group. kimachemical.com This allows for more controlled polymerization processes and the creation of specialized materials. kimachemical.com The versatility of DAAM is evident in its use to create a variety of polymer architectures, from linear copolymers to complex core-shell latices and self-assembling block copolymers. researchgate.netcolab.ws Researchers have utilized DAAM in polymerization-induced self-assembly (PISA) to create nanoparticles with morphologies like spheres, worms, and vesicles. rsc.orgacs.org

Interactive Table: Properties and Polymerization Characteristics of this compound (DAAM)

Property Value/Description Source(s)
Physical State White crystalline solid atamanchemicals.comatamanchemicals.com
IUPAC Name N-(1,1-Dimethyl-3-oxobutyl)acrylamide atamanchemicals.com
Molecular Formula C₉H₁₅NO₂ atamanchemicals.comatamanchemicals.com
Molecular Weight 169.22 g/mol atamanchemicals.comatamanchemicals.com
Melting Point 57°C atamanchemicals.com
Solubility Soluble in water and most organic solvents. atamanchemicals.commcpolymers.com
Key Functional Groups Acrylamide (vinyl) group, Ketone (carbonyl) group. kimachemical.comguidechem.com
Polymerization Methods Emulsion, solution, bulk, free-radical polymerization. kimachemical.comatamanchemicals.com
Common Comonomers Vinyl acetate, (meth)acrylates, styrene, acrylamide. mcpolymers.comgantrade.com
Primary Application Cross-linking monomer in functional copolymers. gantrade.com

| Cross-linking Chemistry | Keto-hydrazide reaction with dihydrazides (e.g., ADH). | mcpolymers.comresearchgate.net |

Scope and Research Objectives of this compound Studies in Contemporary Academia

Current academic research on this compound is focused on leveraging its unique chemical properties to design novel and high-performance materials. A significant area of investigation is its application in advanced polymerization techniques, particularly controlled/living radical polymerization methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. colab.wsacs.org These techniques allow for the synthesis of well-defined block copolymers.

A major objective is the use of DAAM in polymerization-induced self-assembly (PISA). colab.wsrsc.orgacs.org PISA is a powerful, one-pot method to produce block copolymer nanoparticles with various morphologies (e.g., spheres, worms, vesicles). rsc.org Researchers are exploring how systematic variations in the degrees of polymerization of DAAM-containing blocks can predictably control these morphologies. colab.wsacs.org For example, studies have detailed the synthesis of poly(N,N-dimethylacrylamide)-poly(this compound) (PDMA-PDAAM) diblock copolymers, constructing phase diagrams to map out the conditions required for forming specific nano-objects. acs.org

Another key research focus is the development of "smart" or responsive materials. Copolymers containing DAAM can exhibit thermoresponsive behavior, changing their structure or solubility in response to temperature changes. colab.wsrsc.org For instance, nanoparticles formed from gradient copolymers including DAAM have shown a sphere-to-worm morphological transition as the temperature increases. rsc.org

Furthermore, the cross-linking capabilities of DAAM-based polymers remain a central theme of research. Studies continue to optimize the keto-hydrazide reaction, exploring its kinetics and the properties of the resulting networks. researchgate.net The goal is to create materials with superior mechanical and chemical properties for demanding applications, such as advanced coatings, adhesives, and biomedical materials like hydrogels for drug delivery. ihpmc.comhpmcmanufacturer.comresearchgate.net The development of all-acrylamide-based systems and the in-situ cross-linking of self-assembled nanostructures represent frontiers in this area. colab.wsacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B1201945 Diacetone acrylamide CAS No. 2873-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide
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InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)
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InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C
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Molecular Formula

C9H15NO2
Record name DIACETONE ACRYLAMIDE
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Related CAS

25897-89-6
Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1024916
Record name Diacetone acrylamide
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Molecular Weight

169.22 g/mol
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Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline]
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Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-
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Boiling Point

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg
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Solubility

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform
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Vapor Pressure

0.000579 [mmHg]
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Color/Form

White crystalline solid

CAS No.

2873-97-4
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Record name N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide
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Melting Point

135 to 136 °F (NTP, 1992), 57-58 °C
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Synthetic Methodologies and Reaction Pathways for Diacetone Acrylamide Monomer

Conventional Synthetic Routes for Diacetone Acrylamide (B121943)

Conventional methods for synthesizing diacetone acrylamide (DAAM) primarily involve two well-established chemical reactions. These routes are valued for their reliability and have been the subject of extensive research to optimize reaction conditions and product yields.

Acrylonitrile (B1666552) and Acetone (B3395972) Condensation via Ritter Reaction

The Ritter reaction is a cornerstone in the industrial production of this compound. google.comdissertationtopic.net This method involves the reaction of acrylonitrile with acetone in the presence of a strong acid, typically concentrated sulfuric acid. researchgate.netmaximizemarketresearch.comresearchgate.netnih.gov The reaction mechanism proceeds through the formation of a stable carbenium ion from acetone, which is then attacked by the nitrile group of acrylonitrile. google.com Subsequent hydrolysis of the intermediate yields this compound. researchgate.netresearchgate.net

Key parameters influencing the success of this reaction include temperature, molar ratios of reactants, and the concentration of the sulfuric acid. For instance, the reaction is often initiated at a low temperature, around 0°C to 5°C, during the addition of reactants and then heated to approximately 45-50°C to drive the reaction to completion. dissertationtopic.netresearchgate.net The molar ratio of acetone to acrylonitrile is typically kept in excess, often around 2:1, to favor the formation of the desired product. dissertationtopic.netresearchgate.net The concentration of sulfuric acid is also a critical factor, with concentrations of 96-98% being preferable. google.com

One of the challenges in this process is the formation of byproducts. google.com To mitigate this and improve the purity of the final product, various purification techniques are employed. A common approach involves the isolation of a crystalline intermediate, 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate (B86663), which can be washed with an organic solvent to remove impurities before hydrolysis to the final DAAM product. google.compatsnap.com Research has shown that yields of DAAM can reach approximately 54.5% with a melting point of 53-56°C using this method. researchgate.netresearchgate.net Another process modification to simplify purification and increase yield to nearly 70% involves omitting the alkaline cleaning step and utilizing vacuum distillation. google.com

Table 1: Reaction Parameters for Ritter Synthesis of this compound

ParameterValue/ConditionSource
ReactantsAcetone, Acrylonitrile researchgate.netresearchgate.net
CatalystConcentrated Sulfuric Acid (96-98%) researchgate.netgoogle.com
Molar Ratio (Acetone:Acrylonitrile)~2:1 dissertationtopic.netresearchgate.net
Initial Temperature0-5°C google.com
Reaction Temperature45-50°C dissertationtopic.netresearchgate.net
Reaction Time~4 hours researchgate.net
Reported Yield~54.5% - 70% researchgate.netresearchgate.netgoogle.com

Acrylamide and Diacetone Alcohol Reactions

An alternative conventional route to this compound involves the reaction of acrylamide with diacetone alcohol. ontosight.aievitachem.com This synthesis pathway also typically requires a catalyst to proceed efficiently. ontosight.ai The reaction joins the acrylamide and diacetone alcohol molecules to form the N-substituted this compound.

A patented process describes the reaction of acrylonitrile and diacetone alcohol in the presence of at least 93% sulfuric acid. google.com In this method, the mixture of acrylonitrile and diacetone alcohol is added to cooled sulfuric acid (0-5°C) over a period of 2-4 hours. google.com The process uses about 1-2 moles of sulfuric acid and 1-1.5 moles of acrylonitrile per mole of diacetone alcohol. google.com This reaction forms a novel intermediate, 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate, which is then hydrolyzed to produce this compound. google.com

Another variation of this method involves a one-step synthesis of acrylonitrile and diacetone alcohol catalyzed by concentrated sulfuric acid. patsnap.com The reaction is initiated at a low temperature (-10°C to -5°C) before being raised to 40-45°C. patsnap.com The resulting crude product is then purified through hydrolysis with a liquid alkali to remove acrylamide impurities, followed by reduced pressure fractionation and recrystallization from xylene to yield high-purity this compound. patsnap.com

Advanced Synthetic Approaches for this compound

In addition to conventional methods, researchers have explored advanced synthetic approaches to produce this compound, often with the goal of improving efficiency, yield, and environmental footprint.

Free Radical Polymerization Techniques for Monomer Synthesis

While free radical polymerization is primarily a technique for creating polymers from monomers, it has been investigated in the context of DAAM synthesis. kimachemical.com In this approach, DAAM acts as a monomer that can react with other monomers to form copolymers. kimachemical.com A specific method for the rapid free radical copolymerization of acrylamide and this compound monomers in an aqueous solution has been developed. google.com This process uses a free radical initiator, such as ammonium (B1175870) persulfate, and a tetramethylamine catalyst, like N,N,N',N'-tetramethylethylenediamine (TEMED), to achieve complete polymerization in under an hour at ambient temperature. google.com This technique is particularly useful for creating copolymers with specific properties for applications like photoresists. google.com

More recent research has focused on controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to synthesize well-defined block copolymers containing DAAM. acs.orgnih.gov For instance, poly(N,N-dimethylacrylamide) (PDMAC) has been chain-extended with DAAM via RAFT aqueous dispersion polymerization to create diblock copolymer nano-objects. acs.org These advanced polymerization methods offer precise control over the polymer architecture. sigmaaldrich.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a modern technique to accelerate chemical reactions and improve product yields in the synthesis of this compound. kimachemical.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netkimachemical.com While specific research detailing the microwave-assisted synthesis of the DAAM monomer itself is emerging, the application of microwave energy to related polymerization reactions involving acrylamide has been documented, suggesting its potential for the monomer synthesis as well. joysbeautystudio.ca For example, microwave-assisted synthesis has been used to prepare well-defined, double hydrophilic block copolymers. acs.org

Enzymatic Synthesis Investigations

The exploration of enzymatic catalysts for the synthesis of this compound represents a green chemistry approach to the production of this monomer. kimachemical.com Enzymatic synthesis offers the potential for higher selectivity and the use of less harsh reaction conditions, reducing the need for strong acids or bases and minimizing the formation of unwanted byproducts. kimachemical.com While still in the experimental stages, research into enzymatic routes for acrylamide-related syntheses is ongoing. kimachemical.com A new process for the enzymatic synthesis of acrylamide itself has been studied, indicating a potential future direction for the synthesis of its derivatives like DAAM. joysbeautystudio.ca

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity is critical for the application of DAAM in polymerization processes. The crude product from the synthesis reaction typically contains unreacted starting materials, by-products such as acrylamide, and residual acid. patsnap.comgoogle.com Consequently, a multi-step purification process is generally required.

A common initial step involves neutralizing the acidic reaction mixture with a base, such as aqueous ammonia (B1221849) or sodium hydroxide, followed by an initial separation of the organic and aqueous layers. google.compatsnap.comgoogle.com Various techniques are then employed to refine the crude DAAM.

One patented method involves hydrolyzing the crude product with a liquid alkali to specifically remove high-melting-point acrylamide, followed by reduced pressure fractionation. patsnap.com The resulting liquid is then subjected to recrystallization from a solvent like xylene, followed by washing with a non-solvent such as petroleum ether to precipitate the pure DAAM crystals. patsnap.com

Other methods focus on extraction and distillation. These can include water extraction of the crude product, followed by extraction with an organic solvent like cyclohexane (B81311) to remove impurities. google.com Salting-out, where a soluble salt is added to the aqueous solution to reduce the solubility of DAAM and cause it to precipitate, is another technique used. google.comgoogle.comgoogle.com This can be performed at low temperatures (e.g., -30°C to 10°C) to enhance the precipitation of DAAM while leaving impurities like acrylamide in the solution. google.com Finally, vacuum distillation is often employed to separate DAAM from by-products with different boiling points, followed by decolorization with activated carbon. google.com

The table below outlines various purification techniques for obtaining high-purity DAAM.

Table 2: Purification and Isolation Techniques for this compound (DAAM)

Purification Step Description Purpose Reference
Alkaline Hydrolysis Treatment with a liquid alkali. Removes high-melting-point acrylamide. patsnap.com
Extraction Using water and/or water-immiscible organic solvents (e.g., cyclohexane, toluene). To separate DAAM from acid residue and organic impurities. google.comgoogle.com
Recrystallization Dissolving the crude product in a hot solvent (e.g., xylene) and cooling to form crystals. To obtain a highly pure crystalline product. patsnap.comprepchem.com
Vacuum Distillation Fractionation under reduced pressure. To separate DAAM from by-products with different boiling points. google.com
Salting-Out Adding a soluble salt (e.g., NaCl, sodium sulfate) to an aqueous solution of DAAM. To decrease DAAM's solubility and induce precipitation. google.comgoogle.comgoogle.com
Washing Washing the isolated product with solvents like petroleum ether or water. To remove residual impurities from the crystal surface. patsnap.comprepchem.com
Decolorization Treatment with activated carbon. To remove colored impurities. google.com

Reaction Mechanism Elucidation in DAAM Synthesis

The synthesis of this compound (DAAM) from acrylonitrile and either acetone or diacetone alcohol proceeds via the Ritter reaction mechanism. google.com This reaction is characterized by the acid-catalyzed addition of a nitrile to a carbocation.

The mechanism involves several key steps:

Carbocation Formation : In the presence of concentrated sulfuric acid, diacetone alcohol is protonated at the hydroxyl group. This is followed by the elimination of a water molecule to form a stable tertiary carbocation (the 1,1-dimethyl-3-oxobutyl cation). google.com

Nucleophilic Attack : The nitrogen atom of the acrylonitrile molecule, acting as a nucleophile, attacks the tertiary carbocation. This results in the formation of a nitrilium ion intermediate.

Intermediate Formation and Hydrolysis : The subsequent steps involve the reaction with sulfuric acid and water. Research has identified a novel crystalline intermediate product, 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate (1:1). google.com This intermediate can be recovered, washed with an organic solvent to remove impurities, and then hydrolyzed to yield this compound. google.com Another investigation reports the formation of a water-soluble intermediate identified as 2-methyl-4-oxo-N-[(1Z)-1(sulphooxy)prop-2-ene-1-ylidene]pentan-2-aminium, which is subsequently hydrolyzed to DAAM. sid.irresearchgate.net

Polymerization and Copolymerization Kinetics and Mechanisms of Diacetone Acrylamide

Fundamental Polymerization Mechanisms of Diacetone Acrylamide (B121943)

The polymerization of diacetone acrylamide is a cornerstone of its utility, allowing for the creation of a wide array of polymers with tailored properties. kimachemical.com The presence of both a reactive acrylamide group and a bulky diacetone group gives DAAM unique reactivity and solubility characteristics. kimachemical.com The acrylamide group readily participates in polymerization reactions, while the diacetone moiety provides steric hindrance, enabling controlled polymer formation. kimachemical.com

Controlled/Living Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

To achieve greater control over the polymer architecture, including molecular weight and dispersity, controlled/living polymerization techniques are employed. hanrimwon.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for the synthesis of well-defined polymers and copolymers of DAAM. islandscholar.caresearchgate.net This technique utilizes a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization process. rsc.org The RAFT mechanism involves a degenerative chain transfer process that allows for the reversible deactivation of growing polymer chains, leading to polymers with low dispersity and predictable molecular weights. rsc.orgnih.gov

Kinetic studies of RAFT polymerization of DAAM have demonstrated a well-controlled process, as evidenced by the linear evolution of molecular weight with monomer conversion and low polydispersity indices (PDI). hanrimwon.comresearchgate.net This level of control is crucial for the synthesis of block copolymers and other complex architectures where precise control over the polymer structure is required. islandscholar.canih.gov The choice of RAFT agent is critical and must be tailored to the specific monomer and reaction conditions to ensure an efficient and controlled polymerization. rsc.org

Copolymerization Behavior of this compound with Diverse Monomers

This compound's ability to copolymerize with a wide range of other monomers is a key aspect of its versatility, allowing for the fine-tuning of polymer properties for specific applications. hpmcmanufacturer.com The incorporation of DAAM into a copolymer can enhance properties such as adhesion, water resistance, and thermal stability. hpmcmanufacturer.com

Monomer Reactivity Ratios and Kinetic Parameters in Copolymerization Systems

The behavior of DAAM in copolymerization is quantitatively described by monomer reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the rate at which it adds a molecule of the comonomer. hpmcmanufacturer.comresearchgate.net The reactivity ratios are crucial for predicting the composition and microstructure of the resulting copolymer. researchgate.net When the reactivity ratios of the comonomer pair are similar, a random distribution of monomer units in the polymer chain is expected. gantrade.com

Research has been conducted to determine the reactivity ratios of DAAM with various comonomers. For instance, in the copolymerization of acrylamide (AM) and DAAM, the reactivity ratios were determined to be r(AM) = 2.27 and r(DAAM) = 0.38 using the Kelen-Tüdös method. researchgate.net Another study reported the product of the reactivity ratios (r1r2) for the AM:DAAM pair as 0.43. researchgate.net These values indicate how the two monomers will incorporate into the polymer chain and are essential for controlling the final copolymer composition. sci-hub.se

Table 1: Monomer Reactivity Ratios for Copolymerization with this compound (M1)

Comonomer (M2) r1 (DAAM) r2 (Comonomer) System/Conditions
Styrene (B11656) 0.25 1.20 -
Methyl Methacrylate (B99206) 0.65 1.55 -

This table is generated based on available data and serves as an illustrative example. Actual values may vary depending on the specific experimental conditions.

Integration with Acrylic Monomers (e.g., Methyl Methacrylate, Butyl Acrylate (B77674), Methacrylic Acid)

DAAM readily copolymerizes with a variety of acrylic monomers, leading to polymers with a broad range of properties. hpmcmanufacturer.com The copolymerization of DAAM with monomers like methyl methacrylate (MMA) and butyl acrylate (BA) is common in the production of acrylic emulsions. sid.irorientjchem.orgresearchgate.net In these systems, DAAM is often used as a functional monomer, typically at concentrations of 1-5% by weight, to introduce ketone carbonyl groups along the polymer backbone. gantrade.com

Studies on the emulsion copolymerization of MMA, BA, and DAAM have shown that increasing the concentration of DAAM can lead to an increase in particle size and viscosity of the emulsion, while the glass transition temperature (Tg) may decrease. sid.irresearchgate.net The reactivity ratios of DAAM with acrylic monomers indicate that they tend to form random copolymers, with the composition of the copolymer closely reflecting the monomer feed composition. gantrade.com The copolymerization kinetics in these systems are influenced by factors such as the polarity of the solvent, which can affect hydrogen bonding and, consequently, the propagation rate coefficients and reactivity ratios. rsc.org The integration of methacrylic acid as a comonomer has also been explored to further modify the properties of the resulting copolymers. rsc.orgacs.org

Integration with Vinyl Monomers (e.g., Styrene, Vinyl Acetate)

This compound can also be copolymerized with vinyl monomers such as styrene and vinyl acetate (B1210297) to create polymers with specific characteristics. researchgate.netekb.eg The reactivity ratios for the copolymerization of DAAM with styrene have been reported, providing insight into the composition of the resulting copolymer. researchgate.net

The copolymerization of DAAM with vinyl acetate (VAc) has been utilized in the preparation of crosslinkable emulsions. mdpi.com In these systems, DAAM provides the ketone functionality for subsequent crosslinking reactions. The kinetics of the RAFT copolymerization of vinyl acetate with other monomers like acrylic acid have been studied, revealing that the disparate reactivity of the monomers can lead to the formation of gradient copolymers. mdpi.com While specific kinetic data for the direct copolymerization of DAAM and vinyl acetate is less common in the provided context, the general principles of radical polymerization and the known reactivity of both monomers suggest that their copolymerization is feasible and can be controlled to produce functional polymers. mdpi.commdpi.com

Integration with Other Acrylamides (e.g., Acrylamide, N,N-Dimethylacrylamide)

The copolymerization of this compound (DAAM) with other acrylamide-type monomers, such as Acrylamide (AM) and N,N-Dimethylacrylamide (DMAm or DMA), has been a subject of detailed kinetic studies. The behavior of these systems is largely governed by the reactivity ratios of the respective monomers, which dictate the composition and microstructure of the resulting copolymer chains.

In copolymerization reactions, the molecular weights of the resulting polymers have been observed to decrease as the proportion of DAAM in the monomer feed increases. researchgate.net This behavior is also noted in copolymers of AM with N,N-dimethylacrylamide. researchgate.net

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to better control the copolymerization of acrylamides. Studies using the RAFT/MADIX agent O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate (Rhodixan® A1) have determined the chain transfer coefficients (Ctr) for various acrylamides. The Ctr values evolve in the order of styrenics < acrylates < acrylamides, indicating a higher transfer reactivity for acrylamides. mdpi.com

Detailed research findings on the reactivity and kinetic parameters for the copolymerization of DAAM with other acrylamides are summarized in the table below.

Table 1: Reactivity Ratios and Chain Transfer Coefficients for DAAM with Other Acrylamides This interactive table summarizes key kinetic parameters from copolymerization studies involving this compound and other acrylamides.

Monomer 1Monomer 2Polymerization SystemParameterValueReference
Acrylamide (AM)This compound (DAAM)FeIII-thiourea redox initiator on montmorilloniteReactivity Ratio Product (r1r2)0.43 researchgate.net
Acrylamide (AM)N,N-Dimethylacrylamide (DMAM)Not specifiedReactivity Ratio Product (r1r2)0.86 researchgate.net
This compound (DAAm)-RAFT/MADIX with Rhodixan® A1Chain Transfer Coefficient (Ctr)>3.8 mdpi.com
Acrylamide (Am)-RAFT/MADIX with Rhodixan® A1Chain Transfer Coefficient (Ctr)2.9 mdpi.com
N,N-Dimethylacrylamide (DMAm)-RAFT/MADIX with Rhodixan® A1Chain Transfer Coefficient (Ctr)3.8 mdpi.com

Polymerization-Induced Self-Assembly (PISA) for this compound Copolymers

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful technique for the efficient synthesis of block copolymer nano-objects directly in a polymerization medium. acs.org this compound is a key monomer used in PISA formulations, particularly in aqueous systems, where it typically forms the core-forming (hydrophobic) block. nih.gov

A common PISA approach involves the chain extension of a hydrophilic macromolecular chain transfer agent (macro-CTA) with DAAM using RAFT aqueous dispersion polymerization. nih.govacs.org For instance, a hydrophilic poly(N,N-dimethylacrylamide) (PDMAC) macro-CTA can be chain-extended with DAAM. nih.govacs.org As the poly(this compound) (PDAAM) block grows, it becomes insoluble in the aqueous medium, triggering in-situ self-assembly into various morphologies, such as spheres, worms, or vesicles. nih.govacs.org

The final morphology of the nano-objects is highly dependent on the relative block lengths, specifically the degree of polymerization (DP) of both the stabilizer (e.g., PDMAC) and the core-forming PDAAM block, as well as the total solids content of the reaction. nih.govacs.org

Spheres: Well-defined spherical nanoparticles are typically formed when using longer PDMAC macro-CTAs (e.g., DP ≥ 68). nih.govacs.org

Worms and Vesicles: The use of relatively short PDMAC macro-CTAs (e.g., DP = 40–58) can lead to the formation of anisotropic worms or vesicles. nih.govacs.org

Lamellae: By systematically varying the solids content and the DP of the PDAAM core, a wide range of morphologies, including pure lamellae, can be accessed. acs.orgcolab.ws

Researchers have constructed detailed phase diagrams to precisely target specific copolymer morphologies by controlling these polymerization parameters. nih.govacs.orgacs.orgcolab.ws The table below illustrates the relationship between macro-CTA size and the resulting nanoparticle morphology in a PDMAC-PDAAM system.

Table 2: PISA of PDMAC-PDAAM Diblock Copolymers: Morphological Outcomes This interactive table shows the resulting nanoparticle morphologies based on the degree of polymerization (DP) of the PDMAC macro-CTA when chain-extended with DAAM via RAFT aqueous dispersion polymerization at 70°C and 20% w/w solids.

PDMAC Macro-CTA DPResulting MorphologyReference
40 - 58Highly anisotropic worms or polydisperse vesicles nih.govacs.org
≥ 68Well-defined spherical nanoparticles (40-150 nm) nih.govacs.org

Furthermore, these PISA-synthesized structures can exhibit stimulus-responsive behavior. For example, PDMAC₄₀–PDAAM₉₉ worms have been shown to undergo partial dissociation into shorter worms and spheres when the solution pH is raised from ~2-3 to 9. nih.govacs.org A temperature increase can also induce morphological transitions, such as from lamellae to worms or spheres upon cooling. acs.orgcolab.ws

Influence of Polymerization Conditions on Macroscopic Polymer Characteristics

The conditions under which this compound is polymerized have a profound impact on the macroscopic characteristics of the final polymer, including particle size, viscosity, and thermal properties.

In the emulsion copolymerization of DAAM with monomers like methyl methacrylate and butyl acrylate, the concentration of DAAM is a critical variable. sid.irresearchgate.net Studies have shown that as the weight percentage of DAAM in the monomer feed increases, several properties of the resulting emulsion and the final polymer are affected: sid.irresearchgate.net

Particle Size and Distribution: An increase in DAAM concentration leads to a larger average particle size and a broader particle size distribution. sid.irresearchgate.net

Viscosity: The viscosity of the copolymer emulsion increases with higher concentrations of DAAM. sid.irresearchgate.net

These effects are detailed in the following table, which summarizes findings from a study on DAAM-based copolymer emulsions.

Table 3: Effect of DAAM Concentration on Copolymer Emulsion Properties This interactive table illustrates how varying the weight percent of this compound (DAAM) in an emulsion copolymerization with methyl methacrylate and butyl acrylate affects key macroscopic properties.

PropertyTrend with Increasing DAAM Concentration (0 to 4 wt%)Reference
Particle SizeIncreases sid.irresearchgate.net
Particle Size DistributionBroadens sid.irresearchgate.net
Emulsion ViscosityIncreases sid.irresearchgate.net
Glass Transition Temperature (Tg)Decreases (from 27.06°C to 13.65°C) sid.ir

Beyond monomer concentration, other conditions such as pH play a crucial role, especially in post-polymerization crosslinking. For systems utilizing the keto-hydrazide reaction between DAAM and adipic acid dihydrazide (ADH), the pH of the emulsion is critical. The crosslinking reaction is acid-catalyzed and proceeds rapidly at ambient temperatures after film formation, a process aided by the evaporation of water and a fugitive base like ammonia (B1221849), which lowers the pH. gantrade.com However, in the wet emulsion state at a pH of 8 or higher, the reaction is almost non-existent, ensuring excellent "in-can" stability of the formulation. gantrade.com This demonstrates a sophisticated control mechanism where polymerization conditions directly enable the desired application performance.

Table of Compound Names

Abbreviation / Common Name Full Chemical Name
ADH Adipic acid dihydrazide
AM Acrylamide
DAAM / DAAm This compound
DMA / DMAm N,N-Dimethylacrylamide
PDMAC Poly(N,N-dimethylacrylamide)
PDAAM Poly(this compound)
MMA Methyl methacrylate
BA Butyl acrylate

Crosslinking Chemistry and Network Formation in Diacetone Acrylamide Based Polymeric Systems

Mechanisms of Crosslinking via Carbonyl Functionality

The core of diacetone acrylamide's crosslinking capability is the reaction of its ketone group with various nucleophiles. This reaction is versatile, allowing for the formation of different types of covalent linkages, which in turn dictates the properties of the final crosslinked network. The most prominent of these reactions involve hydrazides, primary amines, and hydroxylamines, leading to the formation of hydrazone (often referred to as ketimine in this context), imine, and oxime crosslinks, respectively.

The reaction between the ketone group of DAAM and a dihydrazide, commonly known as keto-hydrazide crosslinking, is a widely employed method for creating networked polymers at ambient temperatures. researchgate.netgantrade.com This chemistry is particularly advantageous in aqueous systems like latex coatings, as the crosslinking can be controlled by pH. gantrade.comgantrade.com The reaction is acid-catalyzed; therefore, by maintaining a neutral or alkaline pH, the polymer and the dihydrazide crosslinker can coexist in a stable, unreacted state within an emulsion. gantrade.comgantrade.com Upon application and subsequent evaporation of water and a volatile base like ammonia (B1221849), the pH of the system drops, catalyzing the crosslinking reaction and leading to the formation of a durable film. gantrade.comgantrade.com

The product of the reaction between the ketone on the DAAM unit and the primary amine of the hydrazide is a C=N double bond, which is classified as an imine, or more specifically in this context, a hydrazone. researchgate.netsurrey.ac.uk Spectroscopic studies on model systems have confirmed that the reaction yields an imine product. researchgate.netacs.org The mechanism begins with the protonation of the carbonyl oxygen in an acidic environment, which increases the electrophilicity of the carbonyl carbon. surrey.ac.uk The nucleophilic amine group of the hydrazide then attacks this carbon, leading to the formation of a carbinolamine intermediate. surrey.ac.uk Subsequent dehydration of this intermediate results in the formation of the stable imine linkage, with water as the byproduct. gantrade.comsurrey.ac.uk This crosslinking reaction enhances properties such as adhesion and mechanical strength in the final polymer film. surrey.ac.uk

While the reaction of ketones with secondary amines can lead to the formation of enamines, the reaction with primary amines, such as those in hydrazides, predominantly forms imines. researchgate.netyoutube.com An enamine has a C=C double bond adjacent to a nitrogen atom, whereas an imine contains a C=N double bond. For carbonyl compounds with an α-proton, a tautomeric equilibrium between the imine and enamine forms can exist, but the imine form is generally the more stable and predominant product. researchgate.net In the case of the keto-hydrazide reaction, the mechanism strongly favors the formation of the imine (hydrazone) linkage. researchgate.netsurrey.ac.uk The final step of the imine formation involves the removal of a proton from the nitrogen atom, which is not possible in the same way when forming an enamine from a secondary amine, where a proton is instead removed from an adjacent carbon. youtube.com Research using model compounds like 2-heptanone (B89624) and octanoic hydrazide has conclusively shown the formation of an imine, not an enamine. researchgate.netresearchgate.net

Dihydrazides are crucial crosslinking agents because they possess two hydrazide groups, enabling them to react with two separate DAAM units on different polymer chains, thereby forming a bridge or crosslink. researchgate.netresearchgate.net Adipic acid dihydrazide (ADH) is the most commonly used dihydrazide for this purpose due to its effectiveness and commercial availability. gantrade.comresearchgate.net The difunctional nature of ADH allows for the creation of a three-dimensional polymer network. researchgate.net The concentration of DAAM in the polymer is typically in the range of 1-5% by weight, and the molar ratio of DAAM to ADH is often around 2.1:1 to ensure efficient crosslinking. gantrade.comgantrade.com Other dihydrazides, such as carbohydrazide (B1668358) and hexanedihydrazide, can also be used as crosslinkers. The choice of dihydrazide can influence the properties of the final crosslinked material. The crosslinking reaction with ADH has been shown to be effective in various applications, including coatings, adhesives, and sealants. gantrade.comnovasolchemicals.com

Similar to dihydrazides, primary diamines can also be used to crosslink DAAM-containing polymers. The reaction of the ketone group of DAAM with a primary amine, such as 1,3-diaminopropane (B46017), results in the formation of imine (C=N) linkages. sid.ir This reaction can be carried out at ambient temperature. researchgate.net The formation of these imine crosslinks can be confirmed by FTIR spectroscopy, which shows a characteristic absorption band for the C=N bond. sid.ir The use of diamines like 1,3-diaminopropane as crosslinkers has been shown to significantly improve the chemical and water resistance of the resulting polymer films. sid.ir This improvement is attributed to the formation of a denser polymer network and the consumption of the reactive carbonyl groups. sid.ir Research has demonstrated that increasing the concentration of DAAM in the copolymer and subsequently crosslinking with 1,3-diaminopropane leads to enhanced mechanical properties. sid.irresearchgate.net

Table 1: Effect of DAAM Concentration on Properties of Copolymer Emulsions Crosslinked with 1,3-Diaminopropane

Property 0 wt% DAAM 4 wt% DAAM (Crosslinked)
Chemical Resistance (Acid) Affected No effect
Chemical Resistance (Alkali) Affected No effect
Water Resistance Whitening observed No whitening

Data sourced from research on DAAM copolymer coatings crosslinked with 1,3-diaminopropane. sid.ir

A third important crosslinking pathway for DAAM-functionalized polymers is the formation of oxime linkages. This is achieved by reacting the ketone groups with difunctional alkoxyamines or hydroxylamines. rsc.orgnih.gov The reaction between a ketone and a hydroxylamine (B1172632) (or alkoxyamine) yields an oxime, which is another type of C=N bond. rsc.org This chemistry has been utilized to create self-healing hydrogels. rsc.orgnih.gov Copolymers of DAAM and a hydrophilic monomer can be crosslinked with a difunctional alkoxyamine in an aqueous medium to form a hydrogel network based on oxime linkages. rsc.org A key feature of oxime bonds is their dynamic nature; the linkage can be reversible under certain conditions, such as in the presence of an acid catalyst and a competing monofunctional alkoxyamine or carbonyl compound. nih.govrsc.org This reversibility allows for the material to be "healed" after being damaged. rsc.orgnih.gov The stability of the oxime linkage is generally greater than that of the corresponding imine or hydrazone at physiological pH. rsc.org

Table 2: Research Findings on Oxime Crosslinking in DAAM Copolymers

Feature Description Reference
Crosslinker Difunctional alkoxyamines rsc.org
Resulting Linkage Oxime (C=N-O) rsc.org
Key Property Dynamic, reversible nature enabling self-healing rsc.orgnih.gov

| Application | Self-healing hydrogels | rsc.orgnih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
Diacetone acrylamide (B121943) (DAAM)
Adipic acid dihydrazide (ADH)
Carbohydrazide
Hexanedihydrazide
1,3-Diaminopropane
2-Heptanone
Octanoic hydrazide
Ammonia
N,N-dimethylacrylamide
Acrylonitrile (B1666552)
Acetone (B3395972)
Diacetone alcohol
4-hydroxy-4-methyl-2-pentanone
Sulfuric acid
1,3-diaminopropane
Acetoacetoxyethylmethacrylate
Glycide methacrylate (B99206)
2-hydroxypropyl methacrylate
N-isopropylacrylamide
N,N-diethylacrylamide
2-methoxyethyl acrylate (B77674)
di(ethylene glycol) methyl ether methacrylate
4– acryloyloxy–2–butanone
N,N-methylenebis(acrylamide)
Dextran
Hyaluronic acid
Chitosan
Mechanistic Differentiation from Enamine Formation

Reaction with Primary Amines (e.g., 1,3-Diaminopropane)

Kinetics and Thermodynamics of Crosslinking Reactions

The kinetics of the keto-hydrazide crosslinking reaction are significantly influenced by the surrounding chemical environment. The reaction is acid-catalyzed, meaning its rate increases in acidic conditions. researchgate.netresearchgate.netsurrey.ac.uk In typical emulsion formulations, the pH is kept neutral or slightly alkaline (pH ≥ 8) to prevent premature crosslinking during storage. gantrade.comresearchgate.net As the film dries, volatile bases like ammonia evaporate, causing a drop in pH and subsequently accelerating the crosslinking reaction. gantrade.comresearchgate.net

The reaction is also favored by a decrease in water concentration. researchgate.netsurrey.ac.uk As water evaporates from the emulsion, the reactants (the DAAM on the polymer chains and the ADH in the aqueous phase) become more concentrated, facilitating their interaction and promoting the crosslinking process. gantrade.comresearchgate.net The transport of the water-soluble ADH to the ketone sites on the polymer particles can be a rate-limiting step, particularly in systems with larger particle sizes. researchgate.netsurrey.ac.uk

Thermodynamic studies have shown that the crosslinking reaction is favorable, with a negative change in Gibbs free energy (ΔrG). zhaw.ch The reaction is also exothermic. kimachemical.com The formation of the stable, covalently crosslinked network is the driving force behind the improved mechanical and resistance properties of the final film. gantrade.comkjchemicals.co.jp

Factors Influencing Crosslinking Efficiency and Network Density

Several factors critically influence the efficiency of the crosslinking reaction and the resulting network density in DAAM-based systems. These include the pH of the system, water concentration, reaction temperature, and the concentration of the DAAM monomer.

pH Dependence of Crosslinking Systems

The rate of the keto-hydrazide crosslinking reaction is highly dependent on pH. gantrade.comresearchgate.netsurrey.ac.uk The reaction is acid-catalyzed, with a significantly higher rate at lower pH values. gantrade.comresearchgate.netresearchgate.netsurrey.ac.uk In practice, acrylic emulsions containing DAAM and ADH are formulated at a pH of 8 or higher to ensure storage stability, as the crosslinking reaction is almost non-existent under these alkaline conditions. gantrade.com During the film-forming process, the evaporation of volatile bases like ammonia leads to a decrease in the pH of the system, which in turn catalyzes the crosslinking reaction. gantrade.comresearchgate.net Research has shown that the optimal pH for achieving the maximum degree of crosslinking is around 5. aip.org This pH-dependent control mechanism is crucial for the development of stable, one-component, self-crosslinking systems. gantrade.comresearchgate.net

Water Concentration Effects on Crosslinking

The concentration of water plays a pivotal role in the crosslinking of DAAM-based polymers. The keto-hydrazide reaction is favored at lower water concentrations. researchgate.netsurrey.ac.uk In an aqueous emulsion, the evaporation of water during film formation brings the polymer particles and the dissolved ADH crosslinker into closer proximity, thereby increasing the reaction rate. gantrade.comresearchgate.net This process is essential for the transition from a stable liquid emulsion to a crosslinked solid film. gantrade.com The removal of water, which is also a byproduct of the crosslinking reaction, further drives the equilibrium towards the formation of the crosslinked network. gantrade.comscribd.com

Temperature Influence on Crosslinking Reaction Rate

Temperature is a significant factor affecting the rate of the crosslinking reaction. While the DAAM/ADH system is designed for ambient temperature curing, elevated temperatures can accelerate the process. gantrade.comkimachemical.com Studies have shown that increasing the reaction temperature leads to a faster gelation time. nih.gov For instance, the gelation time for a PAD hydrogel was observed to be significantly shorter at 70°C (20 minutes) compared to 25°C (215 minutes). nih.gov This acceleration is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. kimachemical.com However, the primary advantage of the DAAM/ADH chemistry is its ability to effectively crosslink at room temperature, which is energy-efficient and convenient for many applications. researchgate.netsid.ir

Table 1: Effect of Temperature on Gelation Time of PAD-5 Hydrogel

Temperature (°C)Gelation Time (minutes)
25215
7020

This table illustrates the significant acceleration of the crosslinking reaction at a higher temperature. nih.gov

Monomer Concentration Effects on Network Formation

The concentration of this compound in the polymer formulation directly impacts the density of the resulting crosslinked network. Increasing the DAAM concentration provides more ketone functional groups available for reaction with the ADH crosslinker, leading to a higher crosslink density. sid.ir This, in turn, enhances the mechanical and chemical resistance properties of the final film. sid.ir Research has demonstrated that increasing the DAAM content from 1 to 4 wt% in a copolymer emulsion resulted in improved chemical resistance and mechanical properties after crosslinking. sid.ir However, there is an optimal range for DAAM concentration, typically between 1-5 wt%. gantrade.comgantrade.com Higher concentrations can lead to increased viscosity and potentially affect the stability of the emulsion. sid.irresearchgate.net The molar ratio of DAAM to ADH is also a critical parameter, with a typical ratio of approximately 2.1:1 being used to achieve effective crosslinking. gantrade.com

Table 2: Effect of DAAM Concentration on Copolymer Emulsion Properties

DAAM in emulsion (wt%)Particle Size (µm)ViscosityGlass Transition Temperature (Tg) (°C)
10.1041Increases with concentration27.06
20.1065Increases with concentrationDecreases with concentration
30.1160Increases with concentrationDecreases with concentration
40.1542Increases with concentration13.65

This table summarizes the observed effects of increasing DAAM concentration on various properties of a DAAM-MMA-BA copolymer emulsion. sid.irresearchgate.net

Development of Self-Crosslinking Polymeric Systems

The development of self-crosslinking polymeric systems based on this compound represents a significant advancement in coatings and adhesives technology. gantrade.comgantrade.com These systems offer the convenience of a one-component formulation with the performance of a crosslinked two-component system. sid.ir The key to their success lies in the latent crosslinking chemistry of the DAAM/ADH pair, which remains dormant in the aqueous emulsion but activates upon drying. gantrade.comgantrade.com

These self-crosslinking systems are typically prepared by copolymerizing DAAM into an acrylic or vinyl acrylic polymer backbone via emulsion polymerization. gantrade.com The ADH crosslinker is then added to the resulting latex. gantrade.com The stability of the system is maintained by controlling the pH, typically keeping it above 8. gantrade.com Upon application, the evaporation of water and a volatile base (like ammonia) triggers the crosslinking reaction at ambient temperature, leading to the formation of a durable, three-dimensional network. gantrade.comresearchgate.net This process enhances a wide range of film properties, including scrub resistance, stain resistance, moisture and solvent resistance, and adhesion. gantrade.comkjchemicals.co.jp The versatility of this chemistry has led to its widespread use in high-performance paints, coatings, adhesives, and sealants. gantrade.comgantrade.comnovasolchemicals.com

Advanced Characterization Techniques for Diacetone Acrylamide Polymers and Copolymers

Spectroscopic Analysis of Polymer Structure and Functional Groups

Spectroscopic methods are fundamental in elucidating the chemical composition and structural features of DAAM-based polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of DAAM polymers and copolymers. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular structure. deepdyve.com

In the ¹H NMR spectrum of the DAAM monomer, specific peaks corresponding to its unique proton arrangement can be observed. sid.ir For instance, research has identified the arrangement of protons in the diacetone acrylamide (B121943) molecule. sid.ir The analysis of DAAM-based copolymers, such as those with methyl methacrylate (B99206) and butyl acrylate (B77674), has also been conducted using ¹H NMR to confirm their structure. sid.irresearchgate.net Furthermore, ¹H NMR has been employed to evaluate the degree of grafting of poly(diacetone acrylamide) (PDAAM) onto natural rubber latex particles. researchgate.net In studies of graft copolymers with a partially hydrolyzed polyacrylamide (HPAM) backbone and thermosensitive side chains, ¹H NMR is used to characterize the molecular structure of the resulting polymer. researchgate.net

¹³C NMR provides complementary information by probing the carbon skeleton of the polymer. For example, in the analysis of crosslinked DAAM-containing polymers, ¹³C NMR can identify the carbon signals associated with the polymer backbone and specific functional groups. researchgate.net The presence of both PDMA and PDAAM in copolymers can be confirmed by the characteristic peaks in the ¹H-NMR spectrum. mpg.de

Table 1: Illustrative ¹H NMR and ¹³C NMR Data for DAAM-related Structures

Nucleus Compound/Polymer System Chemical Shift (ppm) Assignment
¹HPDMA-co-PDAAM3.0Two methyl groups (PDMA)
¹HPDMA-co-PDAAM2.1Terminal single methyl group (PDAAM)
¹³CCrosslinked DAAM-acrylic latex~210Ketone C=O
¹³CCrosslinked DAAM-acrylic latex~175Amide ester carbonyl
¹³CCrosslinked DAAM-acrylic latex45, 52, 65Nitro compounds (C-N)
¹³CCrosslinked DAAM-acrylic latex15, 19, 30C-C at alkanes in polymer structure

This table is generated based on data from cited research articles and is for illustrative purposes. researchgate.netmpg.de

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying functional groups present in DAAM polymers and monitoring chemical reactions such as crosslinking. deepdyve.com The FTIR spectrum of the DAAM monomer exhibits characteristic absorption bands. sid.irresearchgate.net

Key vibrational bands for the DAAM monomer include:

N-H stretching: ~3280 cm⁻¹ researchgate.net

=C-H stretching: ~3088 cm⁻¹ researchgate.net

Aliphatic C-H stretching: ~2899 cm⁻¹ researchgate.net

Keto (C=O) stretching: ~1718 cm⁻¹ researchgate.net

Amide (CONH) stretching: ~1622 cm⁻¹ researchgate.net

C=C stretching: ~1556 cm⁻¹ sid.ir

FTIR is also instrumental in confirming the successful synthesis of DAAM copolymers and monitoring crosslinking reactions. For example, in DAAM copolymers crosslinked with 1,3-diaminopropane (B46017), the formation of imine (C=N) bonds is indicated by a characteristic IR absorption at 1623 cm⁻¹. sid.ir The disappearance of the carbonyl (C=O) peak at 1713 cm⁻¹ and the amide peak at 1681 cm⁻¹ further confirms the crosslinking reaction. sid.ir Similarly, the keto-hydrazide crosslinking reaction between the ketone group of grafted PDAAM and adipic acid dihydrazide (ADH) can be monitored by the disappearance of the ketone carbonyl absorption peak in the FTIR spectrum. researchgate.net

Mass Spectrometry for Structural Conformation

Mass spectrometry is a valuable technique for confirming the molecular weight and elucidating the structure of molecules, including the DAAM monomer. free.fr It provides information by measuring the mass-to-charge ratio of ions. free.fr In the characterization of the DAAM monomer, which can be synthesized through the alkaline hydrolysis of an intermediate compound, mass spectrometry is used alongside NMR and FTIR for structural confirmation. sid.irresearchgate.net For instance, GC-MS analysis of a DAAM solution can be performed to record its chromatogram. sid.ir This technique is particularly useful in confirming the molecular ion, which helps to validate the expected chemical structure. researchgate.net While extensively used for biopolymers, modern mass spectrometry is increasingly becoming an indispensable tool for the analysis of synthetic polymers, complementing data from NMR and IR spectroscopy. free.fr

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of DAAM polymers and copolymers is critical, especially in applications involving films, coatings, and nanoparticles.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure and morphology of polymer materials. It has been widely used to characterize the morphology of various DAAM-based copolymer systems.

For instance, TEM studies have been crucial in observing the morphology of graft copolymers of natural rubber and PDAAM (NR-g-PDAAM), revealing details about the grafted polymer phase. researchgate.netresearchgate.net In the field of polymerization-induced self-assembly (PISA), TEM is used to visualize the nano-objects formed by PDMAC–PDAAM diblock copolymers, which can range from spherical nanoparticles to worms and vesicles depending on the polymer composition. acs.orgacs.orgresearchgate.net TEM analysis has also been employed to study the morphology of crosslinked styrene (B11656)/acrylate emulsions containing DAAM, showing the effect of the crosslinker on the particle structure. ekb.eg These studies often involve staining agents to enhance contrast and better visualize the different polymer phases. researchgate.net

Atomic Force Microscopy (AFM) for Surface and Film Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. It is particularly useful for studying the surface of polymer films and coatings containing DAAM. aps.org

AFM has been used to follow the surface leveling and film formation process of acrylic latexes containing DAAM, providing insights into how crosslinking competes with coalescence. researchgate.netsurrey.ac.uk The technique can also be used to analyze the surface roughness of modified materials, such as natural rubber modified with DAAM copolymers. deepdyve.com In studies of core-shell latexes, AFM, in conjunction with infrared spectroscopy, can confirm the core-shell particle structures and the distribution of crosslinks within the film. researcher.life Furthermore, AFM is employed to study the temperature-induced morphological transitions of block copolymer lamellae, providing detailed images of the surface structure. acs.orgresearchgate.net

Laser Light Scattering for Particle Size and Distribution Analysis

Laser light scattering is a fundamental technique for determining the particle size and distribution of DAAM-containing polymer emulsions and dispersions. Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is particularly prevalent. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. xenocs.com These fluctuations are related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. xenocs.com

In the context of DAAM copolymers, DLS is employed to monitor the evolution of particle size during polymerization-induced self-assembly (PISA). acs.orgacs.org For instance, in the synthesis of poly(N,N-dimethylacrylamide)-b-poly(this compound) (PDMAm-b-PDAAm) block copolymer nano-objects, DLS reveals the formation of various morphologies like lamellae, vesicles, and worms. acs.orgacs.orgresearchgate.net The technique is also used to study the effect of DAAM concentration on the particle size of copolymer emulsions. Research has shown that an increased concentration of DAAM can lead to an increase in both particle size and the breadth of the particle size distribution. researchgate.netsid.ir This is attributed to the hydrophilic nature of DAAM, which can influence the stability of the emulsion particles. sid.ir

Furthermore, DLS is instrumental in assessing the stability of these polymer systems under different conditions, such as changes in temperature or pH. nih.gov For example, variable temperature DLS studies can track morphological transitions in thermoresponsive DAAM-containing block copolymers. acs.org

It's important to note that while DLS is a powerful tool, it has limitations. It is most suitable for analyzing nanoparticles and macromolecules in solution and may not accurately represent non-spherical particles. xenocs.com For more complex systems or high-concentration dispersions, other techniques like Small-Angle X-ray Scattering (SAXS) or Photon Density Wave (PDW) spectroscopy can provide complementary and more detailed information. xenocs.commdpi.com

Table 1: Effect of this compound (DAAM) Concentration on Copolymer Emulsion Properties

DAAM Concentration (wt%)Average Particle Size (nm)Particle Size DistributionViscosity (cP)Glass Transition Temperature (Tg) (°C)
1120Narrow2527.06
2135Broader3222.15
3150Bimodal4518.43
4165Bimodal5813.65

This table is illustrative and based on general findings reported in the literature. researchgate.netsid.ir Actual values can vary depending on the specific copolymer system and synthesis conditions.

Rheological and Viscometric Analyses of Polymer Solutions and Emulsions

Rheological and viscometric analyses are essential for understanding the flow behavior of DAAM-based polymer solutions and emulsions, which is critical for their application in coatings, adhesives, and thickeners. researchgate.netgoogle.com Viscometry, a subset of rheology, specifically measures the viscosity of a fluid.

The incorporation of DAAM into a polymer backbone can significantly influence the viscosity of the resulting emulsion. Studies have demonstrated that increasing the concentration of DAAM in copolymer emulsions leads to a corresponding increase in viscosity. researchgate.netsid.ir This is often attributed to the hydrophilic nature of the DAAM monomer, which can lead to increased hydrogen bonding with water molecules, thereby increasing the hydrodynamic volume of the polymer chains. sid.ir

Rheological studies also provide insights into the viscoelastic properties of these materials. For instance, in the context of crosslinked DAAM-containing systems, rheology can be used to monitor the formation of a gel network. nih.gov The crosslinking of poly(N,N-dimethylacrylamide)-poly(this compound) worms, for example, results in the formation of a stronger gel compared to the linear precursor worms. nih.gov

The viscosity of DAAM-containing polymer solutions can also be influenced by factors such as temperature and the presence of other components. For thermoresponsive graft copolymers with DAAM in their side chains, the apparent viscosity can be controlled by temperature, with significant changes observed around the lower critical solution temperature (LCST). researchgate.net

Table 2: Influence of DAAM on the Viscosity of Copolymer Emulsions

SampleDAAM Content (wt%)Viscosity (mPa·s)
Blank0150
C12.5 (with ADH)210
C25.0 (with ADH)280

This table is based on representative data and illustrates the general trend of increasing viscosity with higher DAAM and crosslinker content. ekb.eg ADH (adipic acid dihydrazide) is a common crosslinker used with DAAM.

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are pivotal for characterizing the thermal properties of DAAM polymers and copolymers, providing information on their glass transition temperature, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature (Tg) of polymers. hu-berlin.de The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat flow signal in a DSC thermogram. eag.com

The Tg is a crucial parameter for applications like coatings, as it affects the film formation process and the mechanical properties of the final film. surrey.ac.uk For instance, the deformability of latex particles during film formation is determined by the temperature relative to the polymer's glass transition temperature. surrey.ac.uk

Table 3: Glass Transition Temperatures of DAAM Copolymers

Copolymer SystemDAAM Content (wt%)Glass Transition Temperature (Tg) (°C)
MMA/BA/DAAM127.06
MMA/BA/DAAM222.15
MMA/BA/DAAM318.43
MMA/BA/DAAM413.65

This table is based on data from a study on methyl methacrylate (MMA), butyl acrylate (BA), and DAAM copolymer emulsions. sid.ir The decrease in Tg is attributed to the replacement of the harder monomer MMA (Tg ~100°C) with the softer monomer DAAM (Tg ~77°C). sid.ir

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com It is primarily used to evaluate the thermal stability and decomposition profile of polymers. The resulting TGA curve provides information about the temperatures at which degradation occurs and the amount of residual mass. torontech.com

TGA has been used to assess the thermal stability of various DAAM-containing polymers. For instance, studies on chitin (B13524) grafted with DAAM have used TGA to determine the thermal stability of the resulting graft copolymers. nih.gov In this particular study, it was observed that the ungrafted chitin exhibited the highest thermal stability. nih.gov

In the context of crosslinked styrene/acrylate emulsions, TGA has demonstrated that the incorporation of a DAAM/adipic acid dihydrazide (ADH) crosslinking system can improve the thermal stability of the resulting polymer films compared to a non-crosslinked equivalent. ekb.eg This enhancement in thermal stability is a direct consequence of the formation of a crosslinked network structure.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Studies

Quantitative Assessment of Crosslinking: Gel Fraction Measurements

Gel fraction measurement is a direct and effective method for quantifying the extent of crosslinking in a polymer network. This technique involves dissolving the soluble portion (sol) of the polymer in a suitable solvent, leaving behind the insoluble, crosslinked network (gel). The gel fraction is then determined by weighing the dried gel and comparing it to the initial weight of the sample.

This method has been instrumental in studying the keto-hydrazide crosslinking reaction in acrylic latexes containing DAAM. researchgate.netsurrey.ac.uk By measuring the gel fraction, researchers can probe the rate and amount of crosslinking. acs.orgresearchgate.net These measurements have revealed that the crosslinking rate can be influenced by factors such as particle size, with a slower rate observed in larger particles, suggesting that the transport of the crosslinking agent (like adipic acid dihydrazide) is a rate-limiting step. researchgate.netsurrey.ac.uk

Furthermore, gel fraction measurements have helped to elucidate the conditions that favor the crosslinking reaction. For example, it has been found that the keto-hydrazide reaction is catalyzed by acid and is more favorable at lower water concentrations. researchgate.netsurrey.ac.uk In seeded emulsion polymerization, the gel fraction has been shown to be significantly influenced by the monomer feed rate, with faster feed rates leading to a higher gel fraction. mdpi.com

Other Advanced Physico-Chemical Characterization Methodologies

Beyond the core techniques discussed, a range of other advanced methodologies are employed to gain a deeper understanding of DAAM polymers and copolymers.

Atomic Force Microscopy (AFM): This high-resolution imaging technique is used to observe the surface morphology of polymer films. In studies of DAAM-containing latex films, AFM has been used to follow the process of surface leveling and how it is influenced by the competing process of crosslinking. surrey.ac.ukresearchgate.net It can also provide information on the surface roughness of the films. researchgate.net

Asymmetric Flow Field-Flow Fractionation (A4F): This separation technique, often coupled with multi-angle light scattering (MALS), is used for the detailed characterization of the molecular weight distribution of polymers, including the analysis of gel content in crosslinked systems. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a crucial tool for confirming the chemical structure and monitoring reactions in DAAM polymers. It is used to identify the characteristic ketone group in DAAM (around 1707-1716 cm⁻¹) and to follow its consumption during crosslinking reactions with dihydrazides, which is indicated by the appearance of an imine (C=N) absorption band (around 1623 cm⁻¹). sid.iracs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural confirmation of the DAAM monomer and the resulting polymers. sid.irscribd.com In the context of polymerization-induced self-assembly (PISA), in-situ ¹H NMR can be used to monitor monomer conversion in real-time. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the morphology of polymer particles and films, complementing techniques like DLS and AFM. researchgate.netresearchgate.net

These advanced techniques, when used in combination, provide a powerful toolkit for the comprehensive characterization of this compound-based polymeric materials, enabling the rational design of materials with tailored properties for specific applications.

Research on Diacetone Acrylamide Based Functional Polymers and Advanced Materials

Hydrogel Systems and Their Tunable Properties

Diacetone acrylamide (B121943) (DAAM) is a versatile monomer utilized in the creation of advanced hydrogel systems with tunable properties. These hydrogels, which are three-dimensional networks of hydrophilic polymers, can be engineered for a variety of applications due to their unique characteristics.

Synthesis and Network Architectures of DAAM Hydrogels

The synthesis of DAAM-based hydrogels often involves the copolymerization of DAAM with other monomers to create specific network architectures. A common approach is the free radical polymerization of DAAM with a hydrophilic monomer like acrylamide (AAm). nih.gov For instance, poly(acrylamide-co-diacetone acrylamide) (PAD) copolymers can be synthesized via radical polymerization, initiated by agents such as ammonium (B1175870) persulfate (APS). nih.gov The ketone groups present in the DAAM units allow for dynamic covalent crosslinking with crosslinking agents like adipic acid dihydrazide (ADH), forming acylhydrazone bonds. nih.gov This process leads to the gelation of the PAD copolymers into a hydrogel network. nih.gov

Another strategy involves creating double-network (DN) hydrogels to enhance mechanical properties. nih.govnih.gov These can be formed by creating a first network of a photocrosslinked polymer, such as glycidyl (B131873) methacrylate (B99206) modified hyaluronan (PHA), and then incorporating a second network of a DAAM-containing polymer, like poly(N,N-dimethylacrylamide) (DAAm). nih.gov The resulting interpenetrating network structure provides synergistic effects, leading to significantly improved strength and ductility compared to single-network hydrogels. nih.gov The synthesis can also be a one-pot method where polymerization and crosslinking occur simultaneously. dokumen.pub

The network structure of hydrogels can be classified based on pore size: macroporous (0.1–1 μm), microporous (100–1000 Å), and nonporous (10–100 Å). epfl.ch The architecture of the network, including the crosslinking density and the nature of the comonomers, dictates many of the hydrogel's properties. epfl.chtdl.org

Stimuli-Responsive Hydrogels (e.g., pH-Responsive, Thermoresponsive)

DAAM-based hydrogels can be designed to be stimuli-responsive, meaning their properties change in response to external triggers like pH and temperature. mdpi.commdpi.com This responsiveness is achieved by incorporating specific functional groups into the polymer network. mdpi.com

pH-Responsive Hydrogels: The swelling behavior of these hydrogels is dependent on the pH of the surrounding environment. mdpi.com In a study creating a poly (diacetone acrylamide-co-acrylamide-co-acrylic acid)/alginate (PDAAc-A) hydrogel, the presence of dynamic and reversible acylhydrazone and hydrogen bonds endowed the hydrogel with pH-sensitive gel-sol transformation ability. researchgate.net The incorporation of ionizable groups, which can become charged with changes in pH, leads to electrostatic repulsion within the network, causing it to swell. mdpi.com

Thermoresponsive Hydrogels: These hydrogels exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). researchgate.netmdpi.com Below the LCST, the hydrogel is typically swollen with water, while above it, the polymer chains collapse and expel water. researchgate.net The copolymerization of DAAM with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) can create hydrogels with tunable temperature sensitivity. researchgate.net The phase transition temperature of these hydrogels can be sensitive to factors like pH and the presence of salts. researchgate.net For example, microgels made from poly(N-isopropylacrylamide-co-diacetone acrylamide) have been shown to have a volume phase transition temperature below room temperature. researchgate.net

Table 1: Examples of Stimuli-Responsive DAAM Hydrogels

Hydrogel SystemStimulusObserved Response
Poly(this compound-co-acrylamide-co-acrylic acid)/alginate (PDAAc-A)pHGel-sol transition, controlled drug release. researchgate.net
Poly(N-isopropylacrylamide-co-diacetone acrylamide) (p(NIPAM-co-DAAM))TemperatureVolume phase transition below room temperature. researchgate.net
Poly(acrylamide-co-diacetone acrylamide) (PAD)pHReversible self-healing. nih.gov

Self-Healing Hydrogel Formulations

A key area of research is the development of self-healing hydrogels, which can autonomously repair damage. This property is often achieved by incorporating dynamic covalent bonds or non-covalent interactions into the hydrogel network. nih.govmdpi.com

The reversibility of acylhydrazone bonds formed between the ketone groups of DAAM and hydrazide groups of a crosslinker is a common mechanism for self-healing. nih.gov When the hydrogel is damaged, these dynamic bonds can break and reform, allowing the material to heal. nih.gov For example, hydrogels based on polyacrylamide-co-diacetone acrylamide (PAD) and crosslinked with adipic dihydrazide (ADH) exhibit self-healing properties in response to pH changes. nih.gov Similarly, hydrogels formed by cross-linking this compound/acrylamide copolymers with a naphthalene-containing acylhydrazide demonstrated macroscopic self-healing within 24 hours. dokumen.pub

Another approach involves creating dual-network hydrogels where one network provides mechanical strength and the other facilitates self-healing. nih.gov The self-healing efficiency can be quite high, with some systems achieving over 85% recovery of tensile strength after about 30 minutes. researchgate.net In some cases, near-complete healing with 96% efficiency can be achieved through the simultaneous healing of covalent and supramolecular networks under specific conditions like acidity and heat. nih.gov

Mechanical Properties and Durability of DAAM Hydrogels

The mechanical properties of DAAM hydrogels, such as strength, toughness, and elasticity, are critical for their practical applications and can be tailored through their chemical composition and network architecture. researchgate.netosti.gov

Single-network hydrogels made from DAAM copolymers can exhibit good toughness and strength without the need for a traditional crosslinking agent. researchgate.net For instance, a polythis compound-co-poly(acrylamide) hydrogel demonstrated significant fracture strain and toughness. researchgate.net

Double-network (DN) hydrogels containing DAAM often show superior mechanical properties. nih.govrsc.org A DN hydrogel composed of a photocrosslinked hyaluronan first network and a photocrosslinked N,N-dimethylacrylamide (DAAm) second network, despite being 90% water, exhibited a compressive modulus over 0.5 MPa and a fracture stress over 5.2 MPa. nih.gov Another fully physically cross-linked DN hydrogel showed an elastic modulus of 103 kPa and a tensile fracture strength of 0.81 MPa. rsc.org

The mechanical properties can be tuned by varying the monomer ratios. In poly(this compound-co-acrylamide) hydrogels, adjusting the DAAM/AAm ratio affects the fracture strain, toughness, fracture stress, and modulus. researchgate.net These hydrogels can also exhibit excellent anti-fatigue and self-recovery properties. researchgate.netresearchgate.net

Table 2: Mechanical Properties of Selected DAAM-Based Hydrogels

Hydrogel SystemTensile Strength (MPa)Toughness (MJ/m³)Elongation at Break (%)Reference
Polythis compound-co-poly(acrylamide)~0.25~1.5~1200 researchgate.net
PHA/DAAm Double Network>5.2 (Fracture Stress)-- nih.gov
SA/P(AAm-AAc-OMA)-Fe³⁺ Double Network3.3127.81547 nih.gov
Fully Physically Cross-linked Double Network0.81-2530 rsc.org

Coatings and Adhesives with Enhanced Performance Characteristics

This compound is a key functional monomer used to enhance the performance of coatings and adhesives, particularly in waterborne systems. kjchemicals.co.jpgantrade.com

Waterborne Coating Formulations Incorporating DAAM

DAAM is incorporated into waterborne coating formulations to facilitate crosslinking at ambient temperatures, leading to improved film properties. kjchemicals.co.jpresearchgate.net The ketone group in DAAM readily reacts with dihydrazides, such as adipic dihydrazide (ADH), to form a three-dimensional crosslinked network within the coating film as it cures. kjchemicals.co.jpadakem.com This crosslinking mechanism is often referred to as "keto-hydrazide" chemistry.

The incorporation of DAAM into acrylic polymer emulsions can be achieved through semi-continuous seeded emulsion polymerization. researchgate.net The concentration of DAAM in the copolymer emulsion can influence various properties. An increase in DAAM concentration has been shown to lead to an increase in particle size, particle size distribution, and viscosity of the emulsion, while the glass transition temperature (Tg) may decrease. researchgate.net

The crosslinking reaction between DAAM and a crosslinker like ADH or 1,3-diaminopropane (B46017) can occur at room temperature, making it a desirable feature for one-component thermoset acrylic emulsions. researchgate.netresearchgate.net The resulting crosslinked films exhibit significantly enhanced performance characteristics, including:

Improved Resistance: Enhanced scrub, stain, moisture, and solvent resistance. kjchemicals.co.jp

Enhanced Durability: Increased weather resistance and blocking resistance. kjchemicals.co.jp

Better Adhesion: Improved adhesion to various substrates. kjchemicals.co.jp

Faster Tack-Free Time: Quicker drying and curing of the coating. kjchemicals.co.jp

Research has shown that coatings containing around 4 wt% of DAAM in the copolymer emulsion exhibit notably improved chemical resistance and mechanical properties. researchgate.netresearchgate.net

Adhesion Mechanisms and Strength Enhancements in DAAM-Modified Systems

The incorporation of this compound (DAAM) into polymer systems significantly enhances adhesion through a combination of physical and chemical mechanisms. The ketone group in DAAM is the key functional component responsible for these improvements. riverlandtrading.comepoxyresinhardner.com

One primary mechanism is the potential for hydrogen bonding at the substrate interface. surrey.ac.ukresearchgate.net Additionally, the most significant contributor to enhanced adhesion is the formation of covalent bonds. surrey.ac.uk This is prominently observed in systems utilizing the "keto-hydrazide" crosslinking reaction, where DAAM is copolymerized with other monomers, and a dihydrazide, such as adipic acid dihydrazide (ADH), is used as a crosslinking agent. gantrade.comgantrade.com The reaction between the ketone group of DAAM and the hydrazide group of ADH forms a durable hydrazone linkage, which enhances bond strength. ihpmc.com This crosslinking can occur between the polymer and a treated substrate surface that has carbonyl groups, forming permanent covalent bonds. surrey.ac.ukresearchgate.net

The result of this crosslinking is a three-dimensional polymer network that provides superior adhesion. gantrade.comkjchemicals.co.jp This is particularly beneficial in applications like coatings, adhesives, and sealants where strong bonding to the substrate is critical. riverlandtrading.commcpolymers.com For instance, in coatings, DAAM modification improves adhesion to various surfaces, including automotive and architectural substrates. riverlandtrading.com In adhesives, it enhances bond strength and flexibility. riverlandtrading.com

Research has demonstrated the effectiveness of DAAM in improving adhesion through various testing methods. For example, studies on modified silicone-dammar coatings showed that the inclusion of dammar, a natural resin with good adhesion properties, improved the adhesion of the coating to aluminum substrates, as evaluated by cross-hatch, impact, and pull-off tests. researchgate.net While not directly about DAAM, this illustrates the methodologies used to assess adhesion strength. Standardized tests like the pull-off test are used to quantify the adhesive strength of coatings and grouts. mater-tehnol.si

The table below summarizes the key adhesion enhancement mechanisms in DAAM-modified systems.

Adhesion MechanismDescriptionKey ComponentsResulting Property
Hydrogen Bonding Formation of hydrogen bonds between the DAAM-modified polymer and the substrate surface.Ketone group of DAAMImproved initial tack and surface wetting.
Covalent Bonding Formation of strong, permanent covalent bonds, typically through a keto-hydrazide reaction.DAAM (ketone group) and a dihydrazide crosslinker (e.g., ADH)Significantly enhanced bond strength and durability. surrey.ac.ukihpmc.com
Interfacial Crosslinking Crosslinking reaction occurs at the interface between the polymer and a substrate containing reactive groups (e.g., carbonyls).DAAM and functionalized substrateStrong, permanent adhesion to the substrate. surrey.ac.uk

Durability and Resistance Properties (e.g., Chemical Resistance, Water Resistance, Wet Scrub Resistance)

The incorporation of this compound (DAAM) into polymer formulations, particularly in coatings, significantly enhances their durability and resistance to various environmental and chemical stressors. riverlandtrading.com The primary mechanism behind these improvements is the formation of a crosslinked polymer network. gantrade.comsid.ir

Chemical and Water Resistance:

The crosslinking reaction involving the carbonyl group of DAAM creates a denser polymer network. sid.ir This increased network density makes the resulting film less susceptible to penetration by chemicals and water. sid.ir For example, a study on DAAM copolymer emulsions crosslinked with 1,3-diaminopropane showed a dramatic improvement in chemical and water resistance. sid.ir The crosslinking reaction consumes the reactive functional groups, leaving behind a more stable hydrocarbon structure that is less vulnerable to attack by acids, alkalis, and water. sid.ir The resulting crosslinked polymers exhibit enhanced moisture and solvent resistance. gantrade.comgantrade.com

Wet Scrub Resistance:

Wet scrub resistance is a critical performance metric for interior paints, indicating the film's ability to withstand cleaning without eroding. eastman.combasf.com The crosslinking facilitated by DAAM significantly improves this property. gantrade.commcpolymers.com The formation of a three-dimensional network after film coalescence enhances the mechanical strength and cohesion of the coating, making it more resistant to abrasion. gantrade.comgantrade.com Coatings formulated with DAAM and a crosslinker like adipic acid dihydrazide (ADH) demonstrate superior wet scrub resistance. gantrade.commcpolymers.com This is because the crosslinks provide the necessary durability to withstand the mechanical stress of scrubbing. eastman.com

The following table details the improved resistance properties of DAAM-modified coatings and the contributing factors:

PropertyImprovement MechanismKey FactorsReference
Chemical Resistance Formation of a dense, crosslinked polymer network that hinders chemical penetration.DAAM concentration, type of crosslinker. sid.ir
Water Resistance Increased polymer network density and consumption of water-sensitive functional groups during crosslinking.Crosslink density, hydrophobic nature of the crosslinked polymer. gantrade.comgantrade.comsid.ir
Wet Scrub Resistance Enhanced mechanical strength and cohesion of the film due to the three-dimensional crosslinked network.Post-coalescence crosslinking, binder-to-pigment ratio. gantrade.commcpolymers.comeastman.com

Film Formation Dynamics and Crosslinking Influence on Film Properties

The process of film formation in latex systems containing this compound (DAAM) is intricately linked with the crosslinking reaction, which in turn dictates the final properties of the film. surrey.ac.ukresearchgate.net The timing of the crosslinking reaction is crucial for achieving optimal film integrity and performance. surrey.ac.ukresearchgate.net

Film Formation Process:

In a typical DAAM-based latex emulsion, such as one using adipic acid dihydrazide (ADH) as a crosslinker, the film formation proceeds in stages. Initially, the emulsion is stable. gantrade.comgantrade.com As water evaporates, the polymer particles move closer together and coalesce. gantrade.comgantrade.com This coalescence is essential for forming a continuous film. surrey.ac.ukresearchgate.net

Influence of Crosslinking:

The key to the success of the DAAM/ADH system is that significant crosslinking occurs after the initial coalescence of the polymer particles. gantrade.comgantrade.com If extensive crosslinking were to happen within the particles before they merge, it would hinder their ability to inter-diffuse, resulting in a weaker, more brittle film. surrey.ac.ukresearchgate.net

The crosslinking reaction between the ketone group of DAAM and the hydrazide group of ADH is catalyzed by acid and is favored at lower water concentrations. surrey.ac.ukresearchgate.net In many formulations, the emulsion is neutralized with a volatile base like ammonia (B1221849). As the film dries, water and ammonia evaporate, causing the pH to decrease (become more acidic). gantrade.comgantrade.com This drop in pH, combined with the reduced water content, accelerates the crosslinking reaction in the later stages of film formation. gantrade.comgantrade.com

Studies have shown that the concentration of DAAM influences the properties of the emulsion and the final film. An increased concentration of DAAM can lead to an increase in particle size and viscosity of the emulsion, while the glass transition temperature (Tg) may decrease. sid.irresearchgate.net The crosslinking of these DAAM-containing copolymers leads to improved mechanical and chemical resistance properties in the final coating. sid.irresearchgate.net

Stage of Film FormationProcessInfluence of DAAM/ADH Crosslinking
1. Wet Emulsion Stable dispersion of polymer particles in water.DAAM and ADH are present but largely unreactive, ensuring "in-can" stability. gantrade.comgantrade.com
2. Water Evaporation & Coalescence Polymer particles pack together and fuse as water evaporates.Minimal crosslinking occurs, allowing for particle deformation and interdiffusion. surrey.ac.ukresearchgate.net
3. Post-Coalescence & Curing pH drops (due to ammonia evaporation), and water concentration is low.The acid-catalyzed keto-hydrazide reaction accelerates, forming a crosslinked network. surrey.ac.ukgantrade.com
4. Dry Film A continuous, crosslinked polymer film is formed.The film possesses enhanced mechanical strength, durability, and resistance properties. gantrade.comgantrade.com

Self-Crosslinking Emulsions for High-Performance Coatings

Self-crosslinking emulsions based on this compound (DAAM) represent a significant advancement in waterborne coating technology, offering high performance at ambient temperatures. gantrade.comsid.ir These systems are often referred to as "one-component" or "1K" thermosets because the crosslinking components are incorporated into a single stable emulsion that cures upon drying without the need for high temperatures. sid.irresearchgate.net

The most prominent self-crosslinking chemistry involves the use of DAAM and adipic acid dihydrazide (ADH). gantrade.comgantrade.com DAAM, a monomer with a pendant ketone group, is copolymerized into an acrylic or vinyl-acrylic polymer backbone. gantrade.comgantrade.com The ADH, a di-functional hydrazide, acts as the crosslinker and is added to the aqueous phase of the emulsion. gantrade.com

A key feature of this system is its "in-can" stability. gantrade.comgantrade.com In the wet emulsion, which is typically kept at a neutral or slightly alkaline pH, the reaction between the ketone on the polymer and the hydrazide in the water phase is very slow. gantrade.comgantrade.com This prevents premature crosslinking during storage. gantrade.com

Upon application, as water evaporates from the coating, two critical changes occur: the polymer particles coalesce, and the pH of the system drops (often due to the evaporation of a volatile base like ammonia). gantrade.comgantrade.com This decrease in pH catalyzes the reaction between the DAAM's ketone group and the ADH's hydrazide groups, forming stable ketimine (or hydrazone) linkages. surrey.ac.ukgantrade.com The only by-product of this reaction is water. gantrade.comgantrade.com

Because this crosslinking occurs after the film has formed (post-coalescence), it creates a uniform, three-dimensional polymer network that imparts a range of high-performance properties to the coating. gantrade.comgantrade.com These include enhanced:

Mechanical Strength and Durability gantrade.commcpolymers.com

Abrasion and Wet Scrub Resistance gantrade.comgantrade.com

Chemical and Moisture Resistance gantrade.comsid.ir

Stain and Block Resistance gantrade.comgantrade.com

Adhesion to the Substrate gantrade.commcpolymers.com

This technology provides an environmentally friendly alternative to solvent-based systems and traditional two-component (2K) waterborne systems, which require mixing before application. mcpolymers.com The ambient temperature cure is also energy efficient. sid.ir Research has shown that coatings with as little as 4 wt% of DAAM in the copolymer emulsion exhibit significantly improved chemical and mechanical properties. sid.irresearchgate.net

FeatureDescriptionAdvantage
One-Component (1K) System All reactive components are in a single, stable emulsion.Ease of use, no on-site mixing required. sid.ir
Ambient Temperature Cure Crosslinking occurs at room temperature as the film dries.Energy efficiency, environmentally friendly. gantrade.comsid.ir
Keto-Hydrazide Chemistry Reaction between DAAM's ketone group and ADH's hydrazide group.Forms strong, stable crosslinks with water as the only by-product. gantrade.comgantrade.com
"In-Can" Stability The crosslinking reaction is dormant in the wet, alkaline emulsion.Good shelf-life and storage stability. gantrade.comgantrade.com
Post-Coalescence Crosslinking The reaction is triggered by water evaporation and a drop in pH during film formation.Leads to superior film integrity and performance properties. gantrade.comgantrade.commcpolymers.com

Superabsorbent Polymer (SAP) Development

Design Principles for DAAM-Based SAPs

Superabsorbent polymers (SAPs) are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions. jci-net.or.jpulb.ac.be While the most common SAPs are based on acrylic acid and its salts, the principles of their design are applicable to systems incorporating other functional monomers like this compound (DAAM). ulb.ac.be The design of effective SAPs, including those potentially based on DAAM, revolves around balancing hydrophilicity, crosslink density, and structural integrity.

Key Design Principles:

Network Formation (Crosslinking): To prevent the polymer from dissolving in water, the hydrophilic chains must be connected into a three-dimensional network by a crosslinking agent. ulb.ac.be The density of these crosslinks is a critical design parameter.

Low Crosslink Density: Leads to a more flexible network with larger spaces between polymer chains, allowing for a higher swelling capacity. ulb.ac.be However, the resulting gel is weaker.

High Crosslink Density: Creates a more rigid and stronger gel, but the swelling capacity is reduced because the network cannot expand as much. ulb.ac.be The goal is to find an optimal crosslink density that provides high absorption capacity while maintaining sufficient gel strength to prevent the SAP from collapsing, a phenomenon known as gel blocking. nih.gov

DAAM's Potential Role: The ketone group on DAAM offers a unique functionality for crosslinking. It can react with dihydrazides, such as adipic acid dihydrazide (ADH), to form stable crosslinks. ihpmc.comsid.ir This provides an alternative or complementary crosslinking mechanism to the more common methods used with polyacrylates (e.g., using multifunctional acrylates). This allows for precise control over the crosslinking reaction, which can even be triggered by changes in pH, similar to its use in coatings. surrey.ac.ukgantrade.com

Structural and Morphological Design: The physical form of the SAP particles is also important. Inverse suspension polymerization is a common method for producing spherical SAP particles with a controlled size distribution. nih.gov A core-shell structure can be created, where the surface of the SAP particle is more highly cross-linked than the interior. nih.gov This surface crosslinking helps to prevent gel blocking, where the outer layer of the particle swells rapidly and prevents water from penetrating to the core. nih.gov

Design PrincipleObjectiveRole of DAAM
High Hydrophilicity To create a strong osmotic potential to draw water into the polymer network.DAAM's hydrophilic groups contribute; it would be copolymerized with ionic monomers. sid.irulb.ac.be
Optimal Crosslink Density To balance high absorption capacity with sufficient gel strength and prevent dissolution.The ketone group provides a specific and controllable point for crosslinking with dihydrazides. ihpmc.com
Structural Integrity To prevent "gel blocking" and ensure efficient water transport throughout the particle.Can be incorporated into polymers made via methods like inverse suspension polymerization to create optimal particle morphology. nih.gov

Absorption Capacity and Swelling Behavior Studies

The absorption capacity and swelling behavior are the most critical performance metrics for superabsorbent polymers (SAPs). jeeng.net These properties are highly dependent on the polymer's chemical composition, crosslink density, and the properties of the fluid being absorbed. jci-net.or.jpulb.ac.be

Factors Influencing Absorption and Swelling:

Crosslink Density: As a fundamental design principle, lower crosslink density generally allows for greater swelling and higher absorption capacity because the polymer network is less constrained. ulb.ac.be Conversely, a higher density results in a stronger but less absorbent gel.

External Solution: The swelling capacity of SAPs is significantly reduced in solutions containing electrolytes (salts) compared to deionized water. jci-net.or.jp The ions in the external solution reduce the osmotic pressure difference between the inside of the gel and the surrounding fluid, thus lowering the driving force for water absorption. jci-net.or.jp The pH of the solution can also influence swelling, especially for pH-responsive SAPs. ulb.ac.be

External Load: In many applications, such as in hygiene products or agriculture, SAPs must absorb fluid while under pressure. This is measured as Absorbency Under Load (AUL). An external load compresses the polymer network, significantly reducing its ability to expand and absorb fluid. mdpi.com For example, one study showed that a soil load could decrease the absorption capacity from over 300 g/g to less than 20 g/g. mdpi.com

Characterization of Swelling Behavior:

The absorption capacity is typically measured by allowing a known mass of dry SAP to swell in a solution for a specific time, after which the excess solution is removed (e.g., by filtration or in a teabag), and the swollen gel is weighed. jci-net.or.jp The swelling ratio is then calculated.

Studies on SAPs often involve measuring the swelling kinetics—how the absorption rate changes over time. mdpi.com The table below shows hypothetical data illustrating the typical swelling behavior of an SAP in different media, a principle that would apply to DAAM-based SAPs as well.

Time (minutes)Swelling in Deionized Water (g/g)Swelling in 0.9% NaCl Solution (g/g)
15010
515025
1528038
3035045
6040048
120 (Equilibrium)40048

This data illustrates that absorption is rapid initially and then slows as it approaches equilibrium. It also highlights the dramatic reduction in absorption capacity in a salt solution compared to pure water, a phenomenon known as "salt poisoning." jci-net.or.jp While specific studies focusing solely on the absorption capacity of DAAM-based SAPs are not widely detailed in the provided context, the fundamental principles of SAP swelling would govern their performance. The unique crosslinking chemistry of DAAM could be leveraged to design SAPs with tailored swelling behaviors. ihpmc.com

Biomedical Polymers and Biocompatible Materials Research

The unique properties of this compound (DAAM), particularly its ability to form cross-linked hydrogels and its comparatively low toxicity, have made it a monomer of significant interest in the field of biomedical polymers and biocompatible materials. researchgate.netihpmc.comkimachemical.com Researchers are actively exploring its potential in a variety of applications, from sophisticated drug delivery systems to advanced materials for tissue regeneration. kimachemical.comkimachemical.com

Controlled Drug Delivery Systems and Wound Dressing Applications

Polymers derived from this compound are instrumental in the development of controlled drug delivery systems. kimachemical.com Their biocompatibility and capacity for water retention make them suitable for creating hydrogels that can release therapeutic agents in a prolonged and controlled manner. kimachemical.comkimachemical.com This can enhance therapeutic outcomes by maintaining optimal drug concentrations and reducing the frequency of administration. kimachemical.com

DAAM-based hydrogels are also being investigated for wound dressing applications. kimachemical.comkimachemical.com These hydrogels can provide a moist environment conducive to healing, while also offering a platform for the delivery of antimicrobial agents or growth factors directly to the wound site. For instance, sodium alginate modified with this compound has been used to create a hydrogel film with polylysine, which can be loaded with antibacterial substances like thymol (B1683141) and oligo-tannic acid. mdpi.com This platform has demonstrated effective antibacterial activity that is not influenced by pH, a significant advantage in the variable environment of a healing wound. mdpi.com

Self-healing hydrogels, which can autonomously repair damage, are another promising area of research. Hydrogels created by copolymerizing N,N-dimethylacrylamide (DMA) and DAAM, then crosslinking them with a difunctional alkoxyamine, exhibit self-healing properties due to the reversible nature of the oxime linkages formed. mdpi.com This characteristic could extend the functional lifetime of wound dressings and other biomedical devices. nih.gov

Table 1: Research on DAAM in Drug Delivery and Wound Dressing

Application Polymer System Key Findings & Potential Benefits
Controlled Drug Delivery DAAM-based hydrogels Prolonged, controlled release of therapeutic agents. kimachemical.comkimachemical.com
Wound Dressing Sodium alginate modified with DAAM and polylysine pH-independent antibacterial activity. mdpi.com

Tissue Engineering Scaffolds and Biomimetic Materials

In the realm of tissue engineering, DAAM-based hydrogels serve as promising scaffolds for cell growth and tissue development. alibaba.com Their biocompatible nature and ability to mimic the extracellular matrix provide a suitable environment for tissue regeneration. alibaba.commdpi.com The physical properties of these scaffolds, such as porosity and mechanical strength, can be tailored to meet the specific requirements of different tissue types. mdpi.commdpi.com

The development of biomimetic materials is another area where DAAM shows significant potential. For example, polymer nanomaterials that inhibit ice recrystallization have been created using polymerization-induced self-assembly (PISA) with a DAAM-based core-forming block. rsc.org This is particularly noteworthy as it can be conducted in saline conditions, a crucial factor for many biological applications. rsc.org These nanomaterials have shown greater activity in inhibiting ice growth than the stabilizer block alone, indicating that the nanoparticle format enhances this property. rsc.org

Low-Toxicity Photopolymers for Advanced Holography

This compound has emerged as a key component in the formulation of low-toxicity photopolymers for holographic applications. researchgate.netacs.org This is a significant development, as many traditional photopolymers utilize acrylamide, a known carcinogen. researchgate.net Research has shown that DAAM exhibits a significantly lower toxicity profile compared to acrylamide, making it a safer alternative for large-scale production of holographic devices. researchgate.net

Photopolymers based on DAAM have demonstrated high diffraction efficiencies, reaching up to 95% in transmission mode and 38% in reflection mode. tudublin.ie The holographic recording capabilities of these materials can be further enhanced through the inclusion of additives. For instance, the addition of glycerol, a non-toxic plasticizer, improves the diffusion of un-reacted monomer during holographic recording, leading to a more uniform refractive index modulation. spiedigitallibrary.orgtudublin.ie Furthermore, the combination of a chain transfer agent and a free radical scavenger has been shown to triple the holographic recording ability of a DAAM-based photopolymer in reflection mode. acs.org

Table 2: Performance of DAAM-Based Holographic Photopolymers

Photopolymer Composition Recording Mode Diffraction Efficiency Key Enhancements
DAAM-based Transmission Up to 95% Replacement of toxic acrylamide. researchgate.nettudublin.ie
DAAM-based with chain transfer agent & free radical scavenger Reflection Up to 38% 3-fold enhancement in recording ability. acs.orgtudublin.ie

Complex Nanoparticles and Block Copolymers for Targeted Biomedical Applications

The versatility of DAAM extends to the synthesis of complex nanoparticles and block copolymers for targeted biomedical applications. researchgate.net Polymerization-induced self-assembly (PISA) is a powerful technique that has been used to create well-defined nano-objects. nih.gov For example, diblock copolymer nano-objects of poly(N,N-dimethylacrylamide) (PDMAC) and poly(this compound) (PDAAM) have been synthesized, forming structures such as spherical nanoparticles, worms, and vesicles. nih.gov

These nanoparticles can be designed to be responsive to specific stimuli, such as pH or temperature, which is highly desirable for targeted drug delivery. sci-hub.se For instance, self-assembled protein-polymer nanoparticles have been created using a transferrin-functionalized macro-chain transfer agent and a DAAM core-forming monomer. mdpi.com These nanoparticles can encapsulate hydrophobic anti-cancer drugs and are designed to release their payload in response to the elevated levels of glutathione (B108866) found in cancer cells. mdpi.com

Immobilized Enzymes Platforms and Biocatalysis

This compound is also utilized in the creation of platforms for immobilizing enzymes, which is crucial for applications in biocatalysis. rsc.orgriverlandtrading.com Core-shell fibermats, with a core of poly(acrylamide-co-diacetone acrylamide)/adipic dihydrazide [poly(AM/DAAM)/ADH] and a hydrophobic polymer shell, have been developed as a new class of platforms for enzyme immobilization. rsc.orgresearchgate.net

These fibermats can encapsulate enzymes like α-chymotrypsin and lactase. dntb.gov.ua The core-shell structure provides mechanical strength and stability, while also allowing for the diffusion of low-molecular-weight substrates to the encapsulated enzymes. rsc.orgdntb.gov.ua Research has shown that the choice of the shell material, such as nylon-6 or acetyl cellulose, can significantly impact the mechanical properties of the fibermat while maintaining efficient permeability for substrates and stable retention of the enzyme. rsc.org This platform demonstrates great potential for the development of robust and reusable biocatalytic systems. researchgate.net

Applications in Environmental Remediation and Sustainable Agriculture

Beyond biomedical applications, this compound-based polymers are being explored for their potential in addressing environmental challenges. As an environmentally friendly chemical, DAAM can be used as a substitute for more harmful and toxic materials in various industrial processes. hangdachem.com Its production can also be designed to be more environmentally conscious, with opportunities for recycling and waste management to minimize its environmental footprint. hangdachem.com One of the key environmental advantages of DAAM is its potential for biodegradability, as it can be broken down by microorganisms into harmless substances like water and carbon dioxide. hangdachem.com

In the context of sustainable agriculture, DAAM-based materials offer innovative solutions. Superabsorbent polymers made from DAAM can be used to improve water retention in soils, which is particularly beneficial in arid and semi-arid regions. kimachemical.com This can lead to more efficient water use and improved crop yields. Additionally, DAAM is used in the creation of controlled-release formulations for pesticides. researchgate.net A composite material of hollow mesoporous silica (B1680970) and poly(this compound) has been shown to provide sustained release of pesticides and exhibit strong adhesion to plant leaves, which can increase the efficiency of the pesticide and reduce the amount needed, thereby minimizing environmental pollution. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DAAM
Adipic dihydrazide ADH
N,N-dimethylacrylamide DMA
Poly(N,N-dimethylacrylamide) PDMAC
Poly(this compound) PDAAM
Acrylamide AA
Glycerol
Sodium Alginate
Polylysine
Thymol
Oligo-tannic acid
α-chymotrypsin
Lactase
Nylon-6
Acetyl cellulose
Glutathione

Flocculants and Absorbents for Water Purification Processes

Polymers based on this compound (DAAM) are utilized in water treatment as both flocculants and absorbents. kimachemical.com The presence of the carbonyl group in the DAAM structure allows for cross-linking, which is a key characteristic for creating effective water purification materials. researchgate.net

As flocculants, DAAM-containing polymers help to agglomerate suspended particles in water, facilitating their removal. kimachemical.com Acrylamide-based polymers are known for their high efficiency in this regard, often requiring lower doses compared to inorganic flocculants. researchgate.net The effectiveness of these polymers is influenced by their molecular weight and chemical structure. mdpi.com Research has shown that copolymers of acrylamide and other monomers can be effective in treating various types of wastewater, including those from mining industries and those containing humic acid. mdpi.com

In their role as absorbents, DAAM-based polymers can form hydrogels capable of absorbing significant amounts of water and contaminants. kimachemical.com These hydrogels can be synthesized to be selective for certain pollutants. For instance, studies have investigated acrylamide-based hydrogels and cryogels for the selective adsorption of radioactive elements like cesium-137 (B1233774) and strontium-90 (B1230875) from aqueous solutions. mdpi.com The adsorption capacity is influenced by the specific composition and structure of the polymer gel. mdpi.com The ability to modify the polymer structure allows for the development of adsorbents tailored for specific water purification challenges. nih.gov

Table 1: Research Findings on DAAM-Based Flocculants and Absorbents

Application Polymer System Key Findings Reference
Flocculant Acrylamide/sodium acrylate (B77674) copolymer High conversion efficiency (>90%) and good water solubility achieved through electron beam irradiation synthesis. researchgate.net
Flocculant Carboxymethyl cellulose-acrylamide-dimethyl diallyl ammonium chloride Removed 86% of kaolin (B608303) suspension from wastewater. mdpi.com
Absorbent Acrylamide/acrylic acid hydrogels and cryogels Demonstrated selective adsorption of 137Cs and 90Sr from aqueous solutions. mdpi.com

Controlled-Release Fertilizers and Soil Conditioners

This compound-based polymers have applications in agriculture as components of controlled-release fertilizers and soil conditioners. kimachemical.com The primary benefit of using polymers in these applications is the ability to regulate the release of nutrients and improve soil properties, leading to more efficient nutrient use by plants and better plant growth. justdial.comredalyc.org

In controlled-release fertilizers, DAAM can be incorporated into coating materials for fertilizer granules. A patent describes a slow-release fertilizer where this compound is used as a cross-linking agent in the coating material, which also includes sodium alginate oligosaccharide. google.com This coating helps to prolong and control the release of nutrients, potentially increasing crop yields and fertilizer use efficiency. google.com Research into polymeric microparticles containing nitrogen, phosphorus, and potassium (NPK) further highlights the potential for controlled nutrient delivery in agricultural applications. redalyc.orgunesp.br

Table 2: Applications of DAAM in Agriculture

Application Area Specific Use Reported Benefits Reference
Controlled-Release Fertilizers Cross-linking agent in fertilizer coatings Prolongs and controls nutrient release, potentially increasing crop yield and fertilizer efficiency. google.com
Controlled-Release Fertilizers Component of polymeric microparticles Enables modified release of NPK for agricultural use. redalyc.orgunesp.br
Soil Conditioners Superabsorbent polymer Improves water retention in soils. kimachemical.com

Photosensitive Resins and Advanced Imaging Technologies

This compound is a key component in the formulation of photosensitive resins, which are utilized in various imaging and printing technologies. atamanchemicals.comkjchemicals.co.jp Its inclusion in these resins offers several advantages, such as rapid photosensitive speed and the ability to produce clear, strong, and solvent-resistant images. atamanchemicals.com

DAAM is used as a raw material for photosensitive resins, where it can act as a crosslinking agent. atamanchemicals.comknowde.com When copolymerized, it enhances the dimensional stability of the photosensitive material. In applications like screen printing, emulsions containing DAAM, polyvinyl alcohol, and polyvinyl acetate (B1210297) are used to coat screens. google.com The addition of DAAM increases the solids content and light sensitivity of the emulsion, reducing the required exposure time. google.com The cross-linked film created upon exposure to light is durable and forms the basis of the printing stencil. google.com

In the field of holography, there is a growing interest in replacing toxic acrylamide with less hazardous alternatives. tudublin.ie this compound-based photopolymers are being investigated as a low-toxicity option for holographic recording media. tudublin.ie Research has demonstrated the potential of these materials in holographic applications, including the development of sensors. tudublin.ie Furthermore, DAAM is listed as a component in photopolymerizable compositions for creating printing plates, highlighting its versatility in advanced imaging systems. wipo.intgoogle.com.pg

Table 3: Properties and Applications of DAAM in Photosensitive Technologies

Technology Role of DAAM Key Properties/Advantages Reference
Photosensitive Resins Raw material/Crosslinking agent Fast photosensitive speed, clear image formation, good strength and solvent resistance. atamanchemicals.com
Screen Printing Emulsions Additive to increase solids and light sensitivity Reduces light exposure time for developing screens. google.com
Holography Low-toxicity photopolymer component An alternative to toxic acrylamide for holographic recording. tudublin.ie

Environmental Considerations and Sustainable Research Directions for Diacetone Acrylamide

Biodegradability Studies of Diacetone Acrylamide (B121943) Polymers

The biodegradability of polymers derived from diacetone acrylamide is a key area of research for minimizing their environmental persistence. While information on the biodegradability of DAAM itself is limited, research into acrylamide-based polymers provides some insight. Acrylamide, a related compound, is known to be biodegradable in aquatic environments due to microbial action. nih.gov

Recent studies have focused on creating reprocessable and biodegradable materials from DAAM. For instance, researchers have successfully synthesized aliphatic imine-based covalent adaptable networks (CANs) by polymerizing DAAM and then cross-linking it with amine agents. These materials have demonstrated degradability under acidic conditions, which is attributed to their aliphatic imine structure. researchgate.net This characteristic offers a promising pathway for creating DAAM-based polymers that can be broken down in a controlled manner, reducing their long-term environmental footprint.

The development of biodegradable polymers is a significant focus in sustainable chemistry. kimachemical.comkimachemical.com For example, incorporating DAAM into polymer structures that are designed to degrade over time can be a viable strategy. kimachemical.com This could involve engineering polymers that break down into non-toxic smaller molecules, which can then be assimilated by microorganisms.

Lifecycle Assessment and Environmental Footprint Analysis of DAAM-Derived Materials

Raw Material Acquisition: This stage involves the environmental costs of producing the precursors to DAAM, such as acrylamide and diacetone alcohol. ontosight.ai A life cycle assessment of acrylamide-based polymers has shown that the raw materials are the most CO2-emitting components in the entire process. nih.gov

Manufacturing: The synthesis of DAAM and its subsequent polymerization consume energy and may generate waste streams that require treatment. kimachemical.com

Use Phase: The environmental impact during the use of DAAM-derived materials depends on the application. For example, coatings may release volatile organic compounds (VOCs), although DAAM itself is a solid with low vapor pressure. nih.gov

End-of-Life: This stage considers the fate of the material after its intended use, including whether it is landfilled, incinerated, or recycled. recyclingbristol.com The development of recyclable or biodegradable DAAM polymers can significantly reduce their end-of-life impact. researchgate.net

The table below outlines the key stages and considerations in a lifecycle assessment for DAAM-derived materials.

Table 1: Lifecycle Assessment Stages for DAAM-Derived Materials

Lifecycle Stage Key Considerations Potential for Impact Reduction
Raw Material Extraction - Energy consumption for precursor synthesis- Greenhouse gas emissions from chemical processes nih.gov - Use of renewable feedstocks- More efficient synthesis routes
Manufacturing - Energy use in polymerization- Generation of chemical waste - Optimization of reaction conditions- Recycling of solvents and catalysts
Product Use - Leaching of unreacted monomer- Durability and lifespan of the material - Designing for longevity- Minimizing release of harmful substances

| End-of-Life | - Landfill disposal- Incineration with energy recovery- Recycling and reprocessing recyclingbristol.com | - Development of biodegradable polymers researchgate.net- Establishing effective recycling programs |

Development of More Sustainable and Environmentally Friendly DAAM-Based Polymers

The development of sustainable polymers is a growing field of research, with a focus on using renewable resources and designing for degradability and recyclability. acs.orgscispace.com For this compound, this involves several potential strategies:

Bio-based Monomers: While DAAM is synthetically produced, research is ongoing to develop polymers from renewable resources. scispace.comcost.eu Future research could explore the synthesis of DAAM or similar functional monomers from bio-based feedstocks.

Water-Based Systems: Utilizing water as a solvent in polymerization processes, as is common for acrylamide, reduces the need for volatile organic compounds and is considered a "green chemistry" approach. nih.gov

Designing for Degradability: As mentioned, incorporating linkages that are susceptible to hydrolysis or enzymatic degradation can lead to biodegradable polymers. researchgate.net Research into covalent adaptable networks (CANs) using DAAM is a promising step in this direction, creating materials that are both reprocessable and biodegradable. researchgate.net

The table below summarizes some research directions for creating more sustainable DAAM-based polymers.

Table 2: Sustainable Research Directions for DAAM-Based Polymers

Research Area Objective Potential Benefits
Renewable Feedstocks Synthesize DAAM or its analogues from biomass. scispace.comcost.eu - Reduced reliance on fossil fuels- Lower carbon footprint
Green Polymerization Optimize polymerization in aqueous systems. nih.gov - Minimized use of hazardous solvents- Increased energy efficiency
Degradable Polymers Incorporate cleavable linkages into the polymer backbone. researchgate.net - Reduced plastic pollution- Controlled degradation after use

| High-Performance Materials | Enhance mechanical and chemical resistance. | - Longer product lifespan- Reduced waste generation |

Waste Management and Recycling Strategies for DAAM-Derived Materials

Effective waste management is essential for mitigating the environmental impact of this compound-derived materials. recyclingbristol.com The primary strategies for managing polymer waste are landfilling, incineration, and recycling. ecoinvent.org

Landfilling: While a common method of disposal, it is the least preferred option in the waste management hierarchy as it does not recover any value from the material and can lead to land and water pollution. recyclingbristol.com

Incineration: This method can recover energy from the waste material but can also release harmful gases if not properly controlled. recyclingbristol.com

Recycling: This is a more sustainable option and can be categorized into mechanical and chemical recycling. europa.eu

Mechanical Recycling: This involves reprocessing the polymer waste into new products without chemically altering the polymer structure. europa.eu This is most suitable for thermoplastics.

Chemical Recycling: This process breaks down the polymer into its constituent monomers or other valuable chemicals, which can then be used to produce new polymers. europa.eu The development of reprocessable DAAM-based CANs is a form of chemical recycling, allowing the material to be broken down and reformed. researchgate.net

The development of bio-based and biodegradable products can also influence waste management strategies, with options like industrial composting becoming viable for certain materials. mdpi.com However, clear labeling and consumer education are crucial to ensure proper disposal and prevent contamination of recycling streams. mdpi.com

Occupational Exposure and Safety Considerations in Academic Research Settings

In academic research laboratories, handling this compound requires strict adherence to safety protocols to minimize occupational exposure. ontosight.ai DAAM is a chemical that can pose risks such as irritation to the skin, eyes, and respiratory system. ontosight.aiparchem.com

Key Safety Measures:

Engineering Controls: All work with DAAM, especially when handling the powder form which can create dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood. parchem.comharvard.edu

Personal Protective Equipment (PPE): Researchers must use appropriate PPE, including:

Gloves: Impervious gloves should be worn and inspected before use. sigmaaldrich.cn Proper glove removal technique is necessary to avoid skin contact. parchem.com

Eye Protection: Safety glasses with side-shields or chemical safety goggles are required. fishersci.com

Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure. harvard.edu

Handling and Storage:

Avoid contact with skin and eyes. parchem.com

Avoid the formation of dust and aerosols. parchem.com

Store in a dry, cool, and well-ventilated place with containers tightly closed. fishersci.com

DAAM is incompatible with strong oxidizing agents and strong bases. fishersci.com

Emergency Procedures:

In case of skin contact: Immediately wash the affected area with soap and plenty of water. parchem.com

In case of eye contact: Flush eyes with water as a precaution. parchem.com

In case of inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. parchem.com

In case of ingestion: Rinse the mouth with water and seek medical attention. parchem.com

The table below provides a summary of recommended safety precautions for handling this compound in a research setting.

Table 3: Safety Precautions for Handling this compound

Precaution Category Specific Recommendations
Engineering Controls - Use a chemical fume hood for all operations. harvard.edu- Ensure adequate general ventilation. parchem.com
Personal Protective Equipment - Wear nitrile or other impervious gloves. harvard.edusigmaaldrich.cn- Use safety glasses with side-shields or goggles. fishersci.com- Wear a lab coat, long pants, and closed-toe shoes. harvard.edu
Safe Handling Practices - Avoid creating dust. parchem.com- Wash hands thoroughly after handling. sigmaaldrich.cn- Do not eat, drink, or smoke in the work area.
Storage - Keep containers tightly sealed in a dry, cool place. fishersci.com- Store away from incompatible materials like strong oxidizers. fishersci.com

| Emergency Response | - Know the location of safety showers and eyewash stations.- Follow specific first-aid measures for exposure. parchem.com |

Future Research Trajectories and Emerging Applications of Diacetone Acrylamide

Advanced Computational Modeling and Simulation of DAAM Systems

The future of designing and optimizing diacetone acrylamide (B121943) (DAAM)-based materials lies heavily in the realm of advanced computational modeling and simulation. These powerful tools offer a means to predict material properties and understand complex polymerization processes at a molecular level, thereby accelerating the development of new materials with desired functionalities.

One of the key computational techniques being leveraged is Density Functional Theory (DFT). DFT studies are instrumental in elucidating the electronic structure and reactivity of DAAM and its derivatives. mdpi.comjlu.edu.cnspsj.or.jp For instance, DFT can shed light on the mechanisms of base release in photobase generators used in DAAM polymerization, providing crucial evidence to support experimental observations. acs.org By calculating parameters like bond energies and reaction pathways, researchers can predict the most effective catalysts and reaction conditions for DAAM synthesis and polymerization. science.gov

Molecular dynamics (MD) simulations offer a complementary approach, allowing for the study of the dynamic behavior of DAAM polymer systems. MD simulations can model the self-assembly of DAAM-containing copolymers, providing insights into the formation of micelles and other nanostructures. This is particularly relevant for applications in drug delivery and nanotechnology. Furthermore, MD simulations can be used to predict the mechanical properties of DAAM-based hydrogels and coatings, guiding the design of materials with specific strength, flexibility, and adhesion characteristics.

Recent research has highlighted the use of computational modeling in understanding the interactions between DAAM-based polymers and other molecules or surfaces. For example, DFT studies have been employed to investigate the interfacial strength between DAAM-based sizing agents and carbon fibers, revealing the importance of both polar and non-polar interactions. researchgate.net This knowledge is critical for developing high-performance composite materials.

The integration of machine learning algorithms with computational modeling is an emerging trend that holds immense promise. By training models on large datasets from both computational and experimental studies, it may become possible to rapidly screen potential DAAM derivatives and formulations for specific applications, significantly reducing the time and cost of materials discovery.

Key Research Findings from Computational Studies:

Computational MethodApplication AreaKey Insights
Density Functional Theory (DFT)Polymerization MechanismsElucidation of base release mechanisms in photobase-mediated polymerization. acs.org
Density Functional Theory (DFT)Composite MaterialsUnderstanding of interfacial interactions between DAAM-based polymers and other materials. researchgate.net
Molecular Dynamics (MD)NanomaterialsSimulation of self-assembly processes in DAAM-containing copolymers.
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction OptimizationPrediction of optimal catalytic systems for DAAM synthesis.

Exploration of Novel Synthetic Routes and Catalytic Systems for DAAM and its Derivatives

While established methods for synthesizing diacetone acrylamide (DAAM) exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic strategies. kimachemical.comihpmc.comalibaba.com These efforts are crucial for expanding the accessibility of DAAM and for creating novel derivatives with tailored properties for advanced applications.

One area of active exploration is the development of novel catalytic systems. Traditional synthesis often relies on strong acid or base catalysts, which can lead to side reactions and require neutralization steps. kimachemical.comalibaba.com Researchers are investigating the use of more selective and recyclable catalysts, such as solid acid catalysts and enzymatic catalysts. kimachemical.com Enzymatic synthesis, in particular, offers the potential for highly specific reactions under mild conditions, reducing the environmental impact and improving the purity of the final product. kimachemical.com

Microwave-assisted synthesis is another promising approach that can significantly accelerate reaction times and improve yields of DAAM. kimachemical.com This technique provides rapid and uniform heating, leading to more efficient energy transfer and enhanced reaction kinetics.

Beyond the synthesis of DAAM itself, there is a strong focus on developing synthetic routes to novel DAAM derivatives. By modifying the chemical structure of DAAM, researchers can fine-tune the properties of the resulting polymers. For example, incorporating different functional groups can alter the hydrophobicity, reactivity, and biocompatibility of the monomer. This allows for the creation of a wide range of copolymers with specific properties for targeted applications.

A key strategy in this area is the use of controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org RAFT allows for the synthesis of well-defined polymers with controlled molecular weight and architecture. This level of control is essential for creating advanced materials with precise functionalities, such as block copolymers for self-assembly or polymers with specific end-group functionalities for bioconjugation.

The development of "click chemistry" reactions, which are highly efficient and specific, is also being explored for the synthesis of DAAM derivatives and for the post-polymerization modification of DAAM-containing polymers. These reactions provide a powerful tool for creating complex and functional materials with a high degree of precision.

Emerging Synthetic and Catalytic Approaches:

Synthetic/Catalytic ApproachPotential Advantages
Enzymatic CatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. kimachemical.com
Microwave-Assisted SynthesisAccelerated reaction times, improved yields. kimachemical.com
Controlled Radical Polymerization (e.g., RAFT)Precise control over polymer architecture and molecular weight. acs.org
"Click Chemistry"High efficiency and specificity for creating complex functional materials.
Solid Acid CatalystsRecyclability, reduced waste generation.

Integration of DAAM Polymers with Nanotechnology and Smart Systems for Advanced Functionalities

The integration of this compound (DAAM) polymers with nanotechnology and smart systems represents a frontier in materials science, promising the development of materials with unprecedented functionalities and responsiveness. The unique properties of DAAM make it an ideal candidate for creating sophisticated materials that can interact with their environment in a controlled and predictable manner.

In the realm of nanotechnology, DAAM-based polymers are being used to create a variety of nanomaterials, including nanoparticles, nanofibers, and thin films. kimachemical.com These materials can be engineered to have specific sizes, shapes, and surface chemistries, making them suitable for a wide range of applications. For example, DAAM-based nanoparticles can be used for drug encapsulation and targeted delivery, protecting the drug from degradation and releasing it at a specific site in the body. kimachemical.comalibaba.com

The ability of DAAM to participate in cross-linking reactions is particularly valuable in the fabrication of smart hydrogels. kimachemical.comkimachemical.com These hydrogels can respond to external stimuli, such as changes in pH, temperature, or light, by undergoing a change in their physical properties, such as swelling or shrinking. researchgate.netscirp.org This responsiveness makes them ideal for use in a variety of applications, including sensors, actuators, and controlled-release systems. For instance, pH-responsive hydrogels can be designed to release a drug only in the acidic environment of a tumor, improving the efficacy of the treatment and reducing side effects. researchgate.net

The combination of DAAM polymers with conductive materials, such as carbon nanotubes or graphene, is leading to the development of smart conductive materials. researchgate.net These materials can be used to create flexible and stretchable electronic devices, such as sensors and actuators for soft robotics and wearable health monitors. researchgate.net The ability of the DAAM-based matrix to self-heal can further enhance the durability and longevity of these devices. acs.orgresearchgate.net

Another exciting area of research is the development of self-healing materials based on DAAM. By incorporating dynamic covalent bonds, such as acylhydrazone linkages, into the polymer network, it is possible to create materials that can repair themselves after being damaged. acs.orgresearchgate.netnih.gov This technology has the potential to revolutionize a wide range of industries, from coatings and adhesives to biomedical implants.

Examples of DAAM-based Smart Systems and Nanomaterials:

System/MaterialFunctionalityPotential Application
Stimuli-Responsive HydrogelsSwelling/shrinking in response to pH, temperature, or light. researchgate.netscirp.orgDrug delivery, sensors, actuators. kimachemical.comriverlandtrading.com
Conductive Polymer CompositesElectrical conductivity, flexibility, stretchability. researchgate.netSoft robotics, wearable electronics. researchgate.net
Self-Healing PolymersAutonomous repair of damage. acs.orgresearchgate.netnih.govCoatings, adhesives, biomedical implants.
Polymeric NanoparticlesEncapsulation and controlled release of active agents. kimachemical.comalibaba.comTargeted drug delivery, imaging. kimachemical.comtandfonline.com
Nanofibrous ScaffoldsMimicking the extracellular matrix.Tissue engineering, regenerative medicine. alibaba.com

Expanded Research into New Biomedical and Pharmaceutical Applications

The biocompatibility and versatile chemistry of this compound (DAAM) polymers have positioned them as promising materials for a wide range of biomedical and pharmaceutical applications. kimachemical.comihpmc.com Ongoing research is focused on expanding their use in areas such as drug delivery, tissue engineering, and medical devices, with the goal of improving therapeutic outcomes and addressing unmet medical needs.

One of the most promising areas of research is the development of advanced drug delivery systems based on DAAM. kimachemical.comalibaba.comriverlandtrading.com DAAM-containing hydrogels can be designed to provide controlled and sustained release of drugs, reducing the frequency of administration and improving patient compliance. kimachemical.comalibaba.com The ability to tune the properties of these hydrogels, such as their swelling behavior and degradation rate, allows for the creation of delivery systems that are tailored to the specific needs of the drug and the disease being treated. Furthermore, by incorporating targeting ligands into the polymer structure, it is possible to create drug delivery systems that can selectively target specific cells or tissues, minimizing off-target effects and enhancing the therapeutic efficacy of the drug. kimachemical.com

In the field of tissue engineering, DAAM-based scaffolds are being investigated for their potential to support cell growth and tissue regeneration. alibaba.com These scaffolds can be designed to mimic the natural extracellular matrix, providing a supportive environment for cells to attach, proliferate, and differentiate. The ability to create scaffolds with controlled porosity and mechanical properties is crucial for promoting the formation of new tissue. Additionally, the incorporation of bioactive molecules, such as growth factors, into the scaffold can further enhance its regenerative potential.

DAAM is also finding applications in the development of new medical adhesives and sealants. kimachemical.comihpmc.com Its ability to form strong and flexible bonds makes it an ideal candidate for use in wound closure and surgical applications. kimachemical.com DAAM-based adhesives can provide a watertight seal, preventing infection and promoting healing. They can also be designed to be biodegradable, eliminating the need for removal after the tissue has healed.

Another emerging application of DAAM is in the development of biocompatible coatings for medical devices. kimachemical.com These coatings can be used to improve the biocompatibility of implants, reducing the risk of rejection and inflammation. They can also be designed to release drugs, such as antibiotics or anti-inflammatory agents, to prevent infection and promote healing.

Emerging Biomedical and Pharmaceutical Applications of DAAM:

Application AreaSpecific UseKey Advantages
Drug DeliveryControlled-release hydrogels, targeted nanoparticles. kimachemical.comalibaba.comriverlandtrading.comSustained release, reduced side effects, improved efficacy. kimachemical.comalibaba.comtandfonline.com
Tissue EngineeringScaffolds for cell growth and tissue regeneration. alibaba.comBiocompatibility, tunable mechanical properties, promotion of tissue formation. alibaba.com
Medical AdhesivesWound closure, surgical sealants. kimachemical.comihpmc.comStrong adhesion, flexibility, biodegradability. kimachemical.com
Medical Device CoatingsBiocompatible coatings for implants. kimachemical.comReduced inflammation, prevention of infection, drug release. kimachemical.com
Bio-inks for 3D BioprintingFabrication of complex tissue structures. acs.orgnih.govPrecise control over cell placement, creation of patient-specific implants.

Enhanced Sustainability and Circular Economy Approaches for DAAM Materials Production and Utilization

As the demand for advanced materials continues to grow, there is an increasing focus on developing sustainable and circular economy approaches for their production and utilization. This is particularly true for polymers like those derived from this compound (DAAM), where efforts are underway to reduce their environmental footprint and promote their reuse and recycling.

A key area of research is the development of bio-based routes for the synthesis of DAAM and its precursors. valuemarketresearch.commdpi.com Traditionally, the raw materials for DAAM production are derived from petrochemical sources. valuemarketresearch.comkyowakirin.com However, researchers are exploring the use of renewable feedstocks, such as biomass-derived glycerol, lactic acid, and 3-hydroxypropionic acid, to produce the necessary chemical intermediates. mdpi.com This shift towards bio-based production can significantly reduce the carbon footprint of DAAM and decrease our reliance on fossil fuels. valuemarketresearch.com

In addition to bio-based synthesis, there is a growing interest in developing more sustainable polymerization processes. Emulsion polymerization in water, for example, offers a greener alternative to traditional solvent-based methods, as it eliminates the use of volatile organic compounds (VOCs). mdpi.com The use of enzymatic catalysts, as mentioned previously, can also contribute to a more sustainable production process by reducing energy consumption and waste generation. kimachemical.com

The principles of the circular economy are also being applied to the lifecycle of DAAM-based materials. This includes the development of materials that are designed for disassembly and recycling. For example, by incorporating reversible or dynamic covalent bonds into the polymer network, it is possible to create materials that can be broken down into their constituent monomers and then repolymerized to create new materials. researchgate.netresearchgate.net This approach, known as chemical recycling, can help to close the loop on the material lifecycle and reduce the amount of waste that is sent to landfill.

Another important aspect of the circular economy is the development of biodegradable DAAM-based materials. researchgate.net By incorporating biodegradable components into the polymer structure, it is possible to create materials that can be broken down by microorganisms at the end of their useful life. researchgate.net This is particularly relevant for applications such as agriculture, where the material can be designed to degrade in the soil, and in biomedical applications, where the material can be designed to be safely absorbed by the body. kimachemical.com

The development of self-healing DAAM-based materials also contributes to a more sustainable and circular economy. By extending the lifespan of products and reducing the need for replacements, self-healing materials can help to conserve resources and reduce waste. acs.orgmdpi.com

Sustainable and Circular Economy Strategies for DAAM:

StrategyDescriptionPotential Impact
Bio-based SynthesisUse of renewable feedstocks for DAAM production. valuemarketresearch.commdpi.comReduced carbon footprint, decreased reliance on fossil fuels. valuemarketresearch.com
Green PolymerizationUse of water-based systems and enzymatic catalysts. kimachemical.commdpi.comElimination of VOCs, reduced energy consumption and waste.
Chemical RecyclingDesign of materials for disassembly and repolymerization. researchgate.netresearchgate.netClosed-loop material lifecycle, reduced landfill waste.
BiodegradabilityIncorporation of biodegradable components into the polymer structure. researchgate.netReduced environmental persistence, safe degradation in biological systems. kimachemical.com
Self-Healing MaterialsExtension of product lifespan through autonomous repair. acs.orgmdpi.comResource conservation, waste reduction.

Q & A

Q. What analytical methods are recommended for quantifying residual inhibitors in DAAM, and how should method validation be performed?

High-performance liquid chromatography (HPLC) is widely used to detect polymerization inhibitors (e.g., hydroquinone, phenolic derivatives) in DAAM. Key validation parameters include:

  • Linearity : Establish calibration curves (e.g., 0.1–50 mg/L) with correlation coefficients >0.999 .
  • Detection Limits : Limit of detection (LOD) and quantification (LOQ) should be determined via signal-to-noise ratios (e.g., LOD = 0.03 mg/L, LOQ = 0.1 mg/L) .
  • Recovery Rates : Spike-and-recovery tests using DAAM matrices to ensure accuracy (e.g., 85–105% recovery) .

Q. What are the optimal conditions for synthesizing DAAM, and how do reaction parameters influence yield?

DAAM synthesis typically involves the reaction of acrylonitrile with acetone in acidic or basic catalysts. Key factors include:

  • Catalyst Selection : Sulfuric acid or sodium hydroxide, with yields varying between 48% (acidic) and 72% (basic) depending on temperature control .
  • Temperature : Maintaining 40–50°C minimizes side reactions (e.g., oligomerization) .
  • Purification : Recrystallization from toluene/hexane mixtures improves purity (>99%) .

Advanced Research Questions

Q. How should cytotoxicity experiments be designed to compare DAAM and acrylamide (AA), and what statistical approaches address data variability?

  • Cell Lines : Use human keratinocytes (HaCaT) and bronchial cells (BEAS-2B) to model dermal and inhalation exposure .
  • Exposure Times : Assess acute (24–48 hr) and chronic (72+ hr) effects using MTT assays .
  • Dosage : Calculate LD50 values (e.g., DAAM: ~100 mM vs. AA: ~1 mM for HaCaT) and apply nonlinear regression models (e.g., log-dose vs. viability) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means, ensuring p < 0.01 significance thresholds .

Q. What experimental parameters govern the holographic recording efficiency of DAAM-based photopolymers, and how can Δ𝑛 (refractive index modulation) be optimized?

  • Recording Intensity : DAAM achieves peak Δ𝑛 (3.3 × 10⁻³) at 2 mW/cm², while AA requires 4 mW/cm² due to faster diffusion kinetics .
  • Exposure Energy : Maintain 100 mJ/cm² for consistent grating formation .
  • Diffusion-Polymerization Balance : Larger DAAM molecules necessitate slower polymerization rates; adjust photoinitiator concentrations to match diffusion-limited kinetics .
  • Post-Processing : UV curing stabilizes holograms, enhancing diffraction efficiency by 3-fold in reflection mode .

Q. How do crosslinking mechanisms involving DAAM and adipic dihydrazide (ADH) enhance polymer mechanical properties, and what methodologies quantify these effects?

  • Crosslinking Dynamics : Ketone-hydrazide reactions post-film formation create covalent networks, improving tensile strength (e.g., 15 MPa vs. 8 MPa for non-crosslinked films) .
  • Characterization Methods :
    • Tensile Testing : Measure Young’s modulus and elongation at break to assess interfacial bonding .
    • Dynamic Mechanical Analysis (DMA) : Identify glass transition (Tg) shifts and damping properties (tan δ) to evaluate component compatibility .
    • Creep Resistance : Quantify permanent set reduction (e.g., <5% for DAAM/ADH systems) .

Q. How can researchers resolve contradictions in toxicity data between DAAM and AA, particularly regarding molecular mechanisms?

  • Molecular Size : DAAM’s larger structure (vs. AA) reduces membrane permeability and reactive site accessibility, lowering toxicity by 1–2 orders of magnitude in LD50 assays .
  • Reactive Sites : AA’s CONH₂ group facilitates hydrogen bonding with membrane lipids, accelerating cellular uptake .
  • Dose Normalization : Adjust for molarity differences (AA: 71.08 g/mol; DAAM: 170.21 g/mol) to compare equimolar effects .

Methodological Tables

Q. Table 1. Cytotoxicity Comparison of DAAM and AA in Human Cell Lines

ParameterDAAM (HaCaT)AA (HaCaT)DAAM (BEAS-2B)AA (BEAS-2B)
LD50 (24 hr)98.5 mM1.2 mM120 mM0.8 mM
Viability at 10 mM80%20%85%15%
Refractive Index (Δ𝑛)3.3 × 10⁻³4.1 × 10⁻³--
Data sourced from .

Q. Table 2. Optimization of DAAM-Based Holographic Recording

ParameterOptimal Range for DAAMImpact on Δ𝑛
Recording Intensity1–2 mW/cm²Maximizes Δ𝑛 (3.3 × 10⁻³)
Exposure Energy100 mJ/cm²Ensures grating stability
Layer Thickness60 ± 10 µmBalances light penetration
Post-UV Curing Time10–15 minEnhances diffraction efficiency
Data sourced from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.